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  • Product: 4-(4-Chloro-m-tolyloxy)-butyric acid
  • CAS: 23609-99-6

Core Science & Biosynthesis

Foundational

Biodegradation Pathways of 4-(4-Chloro-m-tolyloxy)-butyric Acid by Soil Microbes: A Comprehensive Technical Guide

Executive Summary The environmental fate of phenoxyalkanoic acid herbicides is fundamentally dictated by the catabolic capacity of indigenous soil microbiomes. 4-(4-Chloro-m-tolyloxy)-butyric acid (a positional isomer of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The environmental fate of phenoxyalkanoic acid herbicides is fundamentally dictated by the catabolic capacity of indigenous soil microbiomes. 4-(4-Chloro-m-tolyloxy)-butyric acid (a positional isomer of the widely used herbicide MCPB) presents a unique biochemical challenge to soil microbes due to its aliphatic butyrate side chain. This whitepaper provides an in-depth mechanistic breakdown of its biodegradation pathway, the genetic architecture of the degrading consortia, and self-validating experimental protocols for isolating and characterizing these vital environmental microbes.

Chemical Profile & Structural Significance

4-(4-Chloro-m-tolyloxy)-butyric acid is characterized by an ether linkage connecting a 4-chloro-3-methylphenyl ring to a four-carbon butyric acid chain. Structurally analogous to MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid), it functions as a pro-herbicide[1]. In both target plants and soil environments, the compound is biologically inactive until its aliphatic side chain is truncated. The persistence of this compound in agricultural soils is mitigated entirely by microbial bioremediation, which prevents toxic accumulation and groundwater leaching[2].

Core Biodegradation Pathway: A Mechanistic Breakdown

The microbial degradation of phenoxybutyric acids is a highly orchestrated, multi-step biochemical process. The pathway relies on broad-specificity enzymes capable of processing halogenated aromatic rings.

Step 2.1: β -Oxidation of the Butyrate Side Chain

Unlike phenoxyacetic acids (e.g., MCPA, 2,4-D), butyric acid derivatives cannot be directly cleaved at the ether bond. The steric hindrance of the four-carbon chain prevents it from fitting into the active site of primary dioxygenases. Therefore, the mandatory first step is the β -oxidation of the aliphatic side chain[1]. Microbial enzymes systematically remove two carbon atoms via acyl-CoA intermediates, converting the inactive butyric acid into the corresponding acetic acid derivative (4-(4-chloro-m-tolyloxy)acetic acid).

Step 2.2: Ether Cleavage via α -KG-Dependent Dioxygenases

Once converted to the acetic acid analog, the ether bond is cleaved by an α -ketoglutarate-dependent dioxygenase , typically encoded by tfdA or rdpA/sdpA genes[3].

  • Causality & Mechanism: This enzyme utilizes Fe(II) and α -ketoglutarate to activate molecular oxygen. One oxygen atom is incorporated into succinate (decarboxylated from α -KG), while the other attacks the ether linkage. This unstable hemiacetal spontaneously decomposes to yield 4-chloro-3-methylphenol (a chlorocresol) and glyoxylate[4].

Step 2.3: Phenol Hydroxylation

The resulting chlorocresol is highly toxic to cellular membranes. To mitigate this, a flavin-dependent phenol hydroxylase (encoded by tfdB) rapidly hydroxylates the aromatic ring, consuming NADH/NADPH and O2​ to form 4-chloro-5-methylcatechol [4]. The addition of the second hydroxyl group primes the ring for cleavage.

Step 2.4: Modified ortho-Cleavage of the Aromatic Ring

The catechol intermediate undergoes intradiol (ortho) ring cleavage catalyzed by chlorocatechol 1,2-dioxygenase (tfdC), yielding a chloromuconate derivative[3]. Subsequent enzymes in the lower pathway—chloromuconate cycloisomerase (tfdD), dienelactone hydrolase (tfdE), and maleylacetate reductase (tfdF)—funnel the carbon skeleton into succinate and acetyl-CoA, seamlessly integrating it into the TCA cycle[4].

Pathway MCPB 4-(4-Chloro-m-tolyloxy) butyric acid MCPA 4-(4-Chloro-m-tolyloxy) acetic acid MCPB->MCPA β-Oxidation Cresol 4-Chloro-3-methylphenol (Chlorocresol) MCPA->Cresol Ether Cleavage (TfdA / RdpA) Catechol 4-Chloro-5-methylcatechol Cresol->Catechol Hydroxylation (TfdB) Muconate Chloromuconate Derivative Catechol->Muconate ortho-Cleavage (TfdC) TCA TCA Cycle Intermediates Muconate->TCA Lower Pathway (TfdD-F)

Caption: Biochemical degradation pathway of 4-(4-Chloro-m-tolyloxy)-butyric acid into the TCA cycle.

Genetic Determinants & Microbial Consortia

The degradation of phenoxyalkanoic acids is primarily driven by Alpha-, Beta-, and Gammaproteobacteria. Genera such as Cupriavidus, Sphingomonas, and Delftia are well-documented degraders[4].

The genetic architecture for this pathway is highly mobile. In Cupriavidus necator JMP134, the tfd genes are tightly clustered on the conjugative plasmid pJP4. In contrast, in alphaproteobacteria like Sphingomonas herbicidovorans MH, the genes (sdpA, rdpA, dcc) are scattered across the genome, suggesting distinct evolutionary acquisition pathways[3]. The abundance of tfdA-like genes in soil is a direct, quantifiable biomarker for the soil's intrinsic bioremediation potential[5].

Genetics tfdA tfdA / rdpA (Dioxygenase) tfdB tfdB (Hydroxylase) tfdA->tfdB Transcriptional Co-regulation tfdC tfdC (1,2-Dioxygenase) tfdB->tfdC Transcriptional Co-regulation tfdDEF tfdD-E-F (Lower Pathway) tfdC->tfdDEF Transcriptional Co-regulation

Caption: Genetic architecture and transcriptional logic of the tfd catabolic gene cluster.

Experimental Methodologies & Protocols

To isolate and validate microbes capable of degrading 4-(4-Chloro-m-tolyloxy)-butyric acid, rigorous, self-validating protocols must be employed.

Protocol 1: Isolation and Enrichment of Degrading Microbes
  • Rationale: Utilizing a carbon-free Basal Salts Medium (BSM) supplemented exclusively with the target herbicide forces a strict selective pressure. Only microbes possessing the complete catabolic machinery (or synergistic consortia) can proliferate.

  • Step 1: Suspend 5g of agricultural soil in 45 mL of sterile BSM.

  • Step 2: Spike the suspension with 50 mg/L of 4-(4-Chloro-m-tolyloxy)-butyric acid.

  • Step 3: Incubate at 28°C on a rotary shaker (150 rpm) in the dark to prevent photodegradation.

  • Step 4: Every 7 days, transfer 10% (v/v) of the culture to fresh BSM containing 100 mg/L of the herbicide.

  • Self-Validation System: Maintain an abiotic control (autoclaved soil + herbicide) alongside the biological replicates. Monitor herbicide depletion via HPLC-UV. If the abiotic control shows degradation, it indicates chemical hydrolysis rather than biological activity.

Protocol 2: Enzymatic Assay for tfdA Dioxygenase Activity
  • Rationale: The TfdA etherase requires specific co-factors to function. By controlling these co-factors in vitro, we can definitively prove the enzymatic mechanism.

  • Step 1: Lyse enriched cells via sonication and centrifuge at 15,000 × g to obtain the cell-free extract (CFE).

  • Step 2: Prepare a reaction mixture containing 50 mM MOPS buffer (pH 7.0), 1 mM α -ketoglutarate, 0.1 mM FeSO4​ , 1 mM ascorbate, and 0.5 mM of the acetic acid intermediate. Note: Ascorbate is critical to maintain iron in the ferrous ( Fe2+ ) state, preventing premature auto-oxidation.

  • Step 3: Initiate the reaction by adding 50 µL of CFE.

  • Self-Validation System: Run a negative control blank lacking α -ketoglutarate. Because the dioxygenase mechanism strictly requires the decarboxylation of α -KG to succinate, the blank must show zero substrate depletion, validating that the degradation is specifically driven by a TfdA-like enzyme.

Workflow S1 1. Soil Sampling & Enrichment (Minimal Media + Target Compound) S2 2. Isolate Cultivation (Serial Dilution & Plating) S1->S2 S3 3. Degradation Assay (HPLC/MS Quantification) S2->S3 S4 4. Enzymatic & Genomic Validation (qPCR for tfdA-like genes) S3->S4

Caption: Self-validating experimental workflow for isolating and characterizing degrading microbes.

Quantitative Data Summaries

The following table synthesizes key quantitative metrics regarding the biodegradation of phenoxyalkanoic acids in soil matrices, providing benchmarks for bioremediation efficacy.

ParameterTypical Range / ValueBiological SignificanceReference
tfdA-like gene abundance (Pristine Soil) 102 to 105 copies/g soilBaseline genetic reservoir for potential adaptation.[5]
tfdA-like gene abundance (Exposed Soil) 1.0×106 to 65×106 copies/g soilIndicates active proliferation of degrading consortia.[5]
Degradation Timeframe (Liquid Media) Complete removal of 500 mg/L in 3–7 daysDemonstrates high efficiency of adapted isolates (e.g., Cupriavidus).[4]
Transcriptional Upregulation Up to 4-fold increase in tfdA mRNAConfirms the herbicide acts as a direct genetic inducer.[6]

Sources

Protocols & Analytical Methods

Method

A Robust, Validated HPLC Method for the Quantification of 4-(4-Chloro-m-tolyloxy)-butyric Acid

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This document provides a comprehensive guide to the development and validation of a High-Performance Liquid Chromatography (HP...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide to the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 4-(4-Chloro-m-tolyloxy)-butyric acid. This compound, also known as MCPB, is a phenoxybutyric herbicide whose precise measurement is critical for regulatory compliance, environmental monitoring, and toxicological studies.[1] The method detailed herein utilizes reversed-phase chromatography with UV detection, a technique chosen for its robustness and suitability for acidic, hydrophobic analytes. We will elucidate the scientific rationale behind the selection of chromatographic parameters, provide detailed, step-by-step protocols for execution, and present a full validation strategy compliant with International Council for Harmonisation (ICH) guidelines.[2][3] This application note is intended for researchers, analytical scientists, and drug development professionals requiring a reliable, validated method for the quantification of this and structurally similar compounds.

Analyte Properties & Chromatographic Strategy

A successful analytical method begins with a thorough understanding of the analyte's physicochemical properties. 4-(4-Chloro-m-tolyloxy)-butyric acid (Structure shown below) is a carboxylic acid derivative, which dictates the entire chromatographic approach.

Chemical Structure:

(Simplified representation)

Key Physicochemical Properties:

PropertyValue/DescriptionImplication for HPLC Method DevelopmentSource
Molecular Formula C₁₁H₁₃ClO₃-[4][5]
Molecular Weight ~228.67 g/mol Affects molar concentration calculations.[1][4]
Analyte Type Carboxylic AcidThe compound is acidic. Its ionization state is pH-dependent, which critically affects retention and peak shape.[1][6]
Hydrophobicity (XLogP3) 3.6Indicates the compound is relatively nonpolar and will be well-retained on a nonpolar stationary phase (like C18) in a reversed-phase system.[4]

The presence of the carboxylic acid functional group is the most critical factor. In an aqueous solution, it exists in equilibrium between its protonated (neutral, R-COOH) and deprotonated (ionized, R-COO⁻) forms. The deprotonated form is highly polar and will have poor retention on a reversed-phase column, often resulting in broad, tailing peaks.

The Core Strategy: To ensure consistent retention and sharp, symmetrical peaks, we must suppress the ionization of the carboxylic acid group. This is achieved by controlling the mobile phase pH. By setting the pH of the mobile phase to be at least two units below the analyte's pKa, we force the equilibrium towards the neutral, more hydrophobic R-COOH form.[7] This form interacts more consistently with the C18 stationary phase, leading to a robust and reproducible separation. Therefore, a buffered, acidic mobile phase is not just a choice, but a necessity.

HPLC Method Development Pathway

The development of this method followed a logical, stepwise process to optimize the separation, ensuring it is both efficient and robust.

MethodDevelopment cluster_0 Phase 1: Foundation cluster_1 Phase 2: Initial Parameter Selection cluster_2 Phase 3: Optimization cluster_3 Phase 4: Finalization A Analyte Characterization (Acidic, Hydrophobic) B Select Reversed-Phase HPLC (Most suitable for nonpolar analytes) A->B Logical Choice C Stationary Phase Choose C18 Column (Industry standard, good retention for hydrophobic compounds) D Mobile Phase Select Acidic Buffer + Organic Modifier (e.g., Formate Buffer + Acetonitrile) E Detector Select UV Detector (Aromatic ring ensures strong absorbance) F Optimize Mobile Phase pH (Target pH ~2.5-3.5 for ionization suppression) C->F D->F I Final Method Established G Optimize Organic Modifier % (Adjust Acetonitrile % for ideal retention time, e.g., 5-10 min) F->G H Optimize Flow Rate & Temperature (e.g., 1.0 mL/min, 30°C for efficiency) G->H H->I J Proceed to Validation (ICH Q2) I->J

Caption: Logical workflow for HPLC method development.

  • Column Selection: A C18 (octadecylsilyl) column was selected as the stationary phase. Its long alkyl chains provide the necessary hydrophobic character to retain the analyte effectively.[8] A column with dimensions of 4.6 x 150 mm and a 5 µm particle size is a common workhorse, offering a good balance between efficiency and backpressure.

  • Mobile Phase Selection:

    • Aqueous Component: A low-pH buffer is required. Formic acid is an excellent choice as it buffers effectively in the pH range of 2.8-4.8 and is volatile, making it compatible with mass spectrometry (MS) if future hyphenation is desired.[7] A 0.1% formic acid solution in water provides a pH of approximately 2.7, which is ideal.

    • Organic Modifier: Acetonitrile (ACN) was chosen over methanol due to its lower viscosity (resulting in lower backpressure) and its frequent ability to provide sharper peaks for many compounds.

  • Detection Wavelength: The presence of a substituted benzene ring in the analyte's structure suggests strong UV absorbance. A UV scan of a standard solution would be performed from 200-400 nm to identify the wavelength of maximum absorbance (λ-max), which provides the highest sensitivity. For many aromatic acids, this is typically in the 220-270 nm range. For this method, we will set the detection wavelength at 230 nm.

  • Isocratic vs. Gradient Elution: For a single analyte quantification, an isocratic method (constant mobile phase composition) is preferred for its simplicity, robustness, and shorter run-to-run equilibration times.

Materials, Reagents, and Instrumentation

CategoryItemSpecifications
Instrumentation HPLC SystemQuaternary pump, autosampler, column thermostat, UV/PDA detector
Analytical Balance4 or 5 decimal places
pH MeterCalibrated with standard buffers
Chemicals 4-(4-Chloro-m-tolyloxy)-butyric acidReference Standard (>99% purity)
Acetonitrile (ACN)HPLC Grade or higher
Formic AcidLC-MS Grade or equivalent
WaterDeionized (DI) or Milli-Q grade
Consumables HPLC ColumnC18, 150 mm x 4.6 mm, 5 µm particle size
Syringe Filters0.45 µm PTFE or Nylon
HPLC Vials2 mL, amber glass with caps and septa
Volumetric Flasks & PipettesClass A

Detailed Experimental Protocols

Protocol 4.1: Preparation of Solutions

  • Mobile Phase (0.1% Formic Acid in 60:40 ACN:Water):

    • Measure 400 mL of HPLC-grade water into a 1 L glass reservoir.

    • Carefully add 1.0 mL of formic acid and mix thoroughly.

    • Add 600 mL of acetonitrile.

    • Sonicate for 10-15 minutes to degas the solution.

  • Diluent (60:40 ACN:Water):

    • Combine 600 mL of ACN and 400 mL of water in a 1 L flask. Mix well. This composition matches the mobile phase to prevent peak distortion.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the 4-(4-Chloro-m-tolyloxy)-butyric acid reference standard into a 25 mL Class A volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature, then dilute to the mark with diluent. Mix thoroughly.

  • Working Standard & Calibration Curve Solutions:

    • Prepare a series of calibration standards by serially diluting the Stock Solution with the diluent. A typical range for a quantification method would be 1, 5, 10, 25, 50, and 100 µg/mL.

Protocol 4.2: Final HPLC Method Parameters

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase 60:40 Acetonitrile : 0.1% Formic Acid in Water (v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 230 nm
Run Time 10 minutes

Protocol 4.3: System Suitability Testing (SST)

Objective: To verify that the HPLC system and the method are operating correctly before analyzing any samples. Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Make five replicate injections of a mid-range standard (e.g., 25 µg/mL). Acceptance Criteria:

  • Peak Tailing Factor (Tf): ≤ 1.5

  • Theoretical Plates (N): ≥ 2000

  • %RSD of Retention Time: ≤ 1.0%

  • %RSD of Peak Area: ≤ 2.0%

Protocol 4.4: Sample Analysis Workflow

SampleAnalysis A Prepare Mobile Phase, Standards, and Samples B Equilibrate HPLC System A->B C Perform System Suitability Test (SST) B->C D SST Pass? C->D E Inject Blank (Diluent) D->E Yes I Troubleshoot System D->I No F Inject Calibration Standards E->F G Inject QC and Test Samples F->G H Process Data (Generate Calibration Curve, Calculate Concentrations) G->H

Caption: Standard workflow for sample quantification.

Method Validation Protocol (per ICH Q2(R2))

The developed method must be validated to prove it is fit for its intended purpose.[3] Below are the protocols and acceptance criteria for a full validation.

5.1 Specificity

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or matrix components.

  • Protocol: Inject the diluent (blank), a standard solution, and a sample matrix spiked with the analyte.

  • Acceptance Criteria: The blank should show no interfering peaks at the retention time of the analyte. The analyte peak in the spiked matrix should be pure (as determined by a PDA detector's peak purity analysis) and free from co-elution.

5.2 Linearity

  • Objective: To establish that the method's response is directly proportional to the concentration of the analyte over a specified range.

  • Protocol: Analyze the prepared calibration standards (e.g., 1-100 µg/mL) in triplicate. Plot the average peak area against the known concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response of the lowest standard.

5.3 Accuracy (Recovery)

  • Objective: To determine the closeness of the test results to the true value.

  • Protocol: Analyze a sample matrix spiked with the analyte at three concentration levels (low, medium, high; e.g., 5, 25, 75 µg/mL). Prepare three replicates at each level.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

5.4 Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-day): Analyze six replicate preparations of a standard at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-day): Repeat the repeatability study on a different day, with a different analyst or on a different instrument.

  • Acceptance Criteria: The %RSD for both repeatability and intermediate precision studies should be ≤ 2.0%.

5.5 Limit of Detection (LOD) & Limit of Quantitation (LOQ)

  • Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

  • Acceptance Criteria: The LOQ value should be experimentally verified by analyzing a standard at the calculated concentration and ensuring it meets accuracy and precision requirements (e.g., recovery within 80-120% and %RSD < 10%).

5.6 Robustness

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small changes to the method and observe the effect on system suitability results.

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

    • Column Temperature: ± 2 °C (28 and 32 °C)

    • Mobile Phase Composition: ± 2% organic (e.g., 58% and 62% ACN)

  • Acceptance Criteria: The system suitability parameters (tailing, plates, %RSD) should remain within the established limits for all tested variations.

Conclusion

The reversed-phase HPLC method detailed in this application note provides a simple, robust, and reliable means for the quantification of 4-(4-Chloro-m-tolyloxy)-butyric acid. By controlling the mobile phase pH to suppress the ionization of the analyte's carboxylic acid group, excellent peak shape and reproducible retention are achieved. The method has been developed logically and is ready for validation according to stringent ICH guidelines, ensuring its suitability for use in regulated quality control and research environments. This comprehensive guide serves as a complete protocol for implementation, from initial solution preparation to full method validation.

References

  • Q2(R2) Validation of Analytical Procedures (March 2024) . U.S. Food and Drug Administration. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics (July 2015) . U.S. Food and Drug Administration. [Link]

  • FDA Guidance on Analytical Method Validation . U.S. Food and Drug Administration. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation . Labcorp. [Link]

  • Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration. [Link]

  • HPLC Methods for analysis of MCPB . HELIX Chromatography. [Link]

  • A REVIEW ON DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHODS FOR ANALYSIS OF ACIDIC DRUGS . ResearchGate. [Link]

  • METHOD DEVELOPMENT ON HPLC . Maharana Pratap P.G. College Hardoi. [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW . Zenodo. [Link]

  • ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES . ResearchGate. [Link]

  • Control pH During Method Development for Better Chromatography . Agilent Technologies. [Link]

  • 4-(4-Chloro-m-tolyloxy)-butyric acid . PubChem, National Center for Biotechnology Information. [Link]

  • Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach . Journal of the Chinese Chemical Society. [Link]

  • 4-(4-CHLORO-M-TOLYLOXY)-BUTYRIC ACID — Chemical Substance Information . European Chemicals Agency (ECHA). [Link]

  • Ich guidelines for validation final . SlideShare. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation . Lab Manager. [Link]

  • Quality Guidelines . International Council for Harmonisation (ICH). [Link]

  • Butanoic acid, 4-(4-chloro-2-methylphenoxy)- . PubChem, National Center for Biotechnology Information. [Link]

Sources

Application

Solid-Phase Extraction (SPE) Techniques for 4-(4-Chloro-m-tolyloxy)-butyric Acid in Environmental Waters

A Comprehensive Protocol for Trace-Level Quantification Using Polymeric Reversed-Phase and Mixed-Mode Sorbents Introduction & Analyte Profiling The monitoring of phenoxyacid herbicides in environmental waters is a critic...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Protocol for Trace-Level Quantification Using Polymeric Reversed-Phase and Mixed-Mode Sorbents

Introduction & Analyte Profiling

The monitoring of phenoxyacid herbicides in environmental waters is a critical regulatory requirement due to their mobility and potential ecological toxicity. 4-(4-Chloro-m-tolyloxy)-butyric acid (also known as 4-(4-chloro-3-methylphenoxy)butanoic acid) is a synthetic aryloxybutyric acid derivative[1]. Like other phenoxy herbicides, it is a weak organic acid that exists predominantly in its ionized (carboxylate) form at neutral environmental pH levels.

Historically, the extraction of these compounds relied on Liquid-Liquid Extraction (LLE) using large volumes of hazardous solvents (e.g., dichloromethane or diethyl ether)[2]. However, LLE is prone to emulsion formation in complex matrices and requires labor-intensive derivatization steps[3]. Solid-Phase Extraction (SPE) has superseded LLE by offering higher throughput, reduced solvent consumption, and superior selectivity[2].

To design an effective SPE protocol, we must first understand the physicochemical properties of the target analyte, as these dictate the thermodynamic interactions between the molecule, the aqueous matrix, and the solid sorbent.

Table 1: Physicochemical Properties of 4-(4-Chloro-m-tolyloxy)-butyric acid
PropertyValueMechanistic Implication for SPE
Molecular Formula C₁₁H₁₃ClO₃Aromatic ring and aliphatic chain provide hydrophobic surface area.
Molecular Weight 228.67 g/mol Suitable for LC-MS/MS detection (ESI- negative mode).
pKa ~4.6Analyte is ionized (COO⁻) at pH > 6.6; neutral (COOH) at pH < 2.6.
LogP (Octanol/Water) ~3.6Highly hydrophobic when neutral; exhibits strong retention on reversed-phase sorbents.
Mechanistic Principles of Extraction (The "Why")

As a Senior Application Scientist, I approach SPE not as a black-box procedure, but as a manipulation of chemical equilibria. For 4-(4-Chloro-m-tolyloxy)-butyric acid, we have two primary orthogonal strategies: Polymeric Reversed-Phase (HLB) and Mixed-Mode Strong Anion Exchange (MAX) .

Strategy A: Polymeric Reversed-Phase (HLB)

Hydrophilic-Lipophilic Balanced (HLB) sorbents consist of a divinylbenzene and N-vinylpyrrolidone copolymer. Because the target analyte has a pKa of ~4.6, loading it at neutral pH would result in poor retention, as the ionized carboxylate (COO⁻) is highly polar and strongly solvated by water. The Causality: By acidifying the sample to pH < 2 using hydrochloric or sulfuric acid, we force the equilibrium toward the protonated, neutral state (COOH). This suppresses ionization, desolvates the molecule, and maximizes van der Waals interactions with the lipophilic divinylbenzene backbone of the sorbent.

Strategy B: Mixed-Mode Strong Anion Exchange (MAX)

MAX sorbents embed a positively charged quaternary amine within a hydrophobic polymeric backbone. The Causality: Instead of suppressing ionization, we exploit it. By loading the sample at pH 7, the analyte remains ionized (COO⁻). It binds to the sorbent via strong electrostatic interactions with the quaternary amine. Because this ionic bond is incredibly strong, we can aggressively wash the sorbent with 100% methanol to strip away neutral hydrophobic interferences (e.g., lipids, hydrocarbons) without risking analyte breakthrough. To elute, we apply methanol acidified with 2% formic acid. The acid drops the microenvironment pH below the analyte's pKa, neutralizing the carboxylate to COOH, breaking the ionic bond, and allowing the organic solvent to sweep the analyte off the column.

Mechanism N1 Aqueous Sample Analyte: Ionized (COO-) N2 Acidification (pH < 2) Analyte: Neutral (COOH) N1->N2 Add Acid N3 HLB Sorbent Hydrophobic Binding N2->N3 Load N4 Elution (MeOH) Organic Solvation N3->N4 Desorb

Figure 2: pH-dependent mechanistic pathway for reversed-phase SPE retention.

Self-Validating Experimental Protocols

A robust analytical method must be self-validating. The protocols below incorporate built-in quality control (QC) checkpoints to ensure that any loss of analyte is immediately traceable to a specific step.

Table 2: Comparison of SPE Sorbent Strategies
ParameterHLB Protocol (Reversed-Phase)MAX Protocol (Mixed-Mode Anion Exchange)
Best Matrix Clean water (Tap, Groundwater)Complex water (Surface water, high humic acids)
Sample pH pH < 2 (Acidified)pH 7 (Neutral)
Wash Solvent 5% Methanol in Water5% NH₄OH in Water, followed by 100% Methanol
Elution Solvent 100% Methanol2% Formic Acid in Methanol
Protocol A: HLB Extraction for Clean Water Matrices

Step 1: Sample Pretreatment & Surrogate Spiking (Validation Checkpoint 1)

  • Measure 250 mL of the water sample.

  • Spike with an isotopically labeled surrogate (e.g., 2,4-D-¹³C₆) at a concentration of 10 ng/L. Rationale: Surrogate recovery at the end of the assay validates the extraction efficiency.

  • Adjust the sample to pH < 2 using 1 M HCl. Verify with a pH meter.

Step 2: Sorbent Conditioning

  • Mount a 200 mg / 6 mL HLB cartridge on a vacuum manifold.

  • Pass 5 mL of Methanol to activate the polymeric sorbent bed.

  • Pass 5 mL of HPLC-grade water (pH 2) to equilibrate. Rationale: Matching the equilibration solvent pH to the sample pH prevents localized ionization during loading.

Step 3: Sample Loading (Validation Checkpoint 2)

  • Load the 250 mL sample at a flow rate of 5–10 mL/min.

  • QC Step: Collect the first 20 mL of the effluent. Rationale: Analyzing the effluent confirms that no breakthrough occurred and the sorbent capacity was not exceeded.

Step 4: Washing

  • Wash with 5 mL of 5% Methanol in water. Rationale: This removes highly polar interferences and salts without providing enough organic strength to desorb the hydrophobic analyte.

  • Dry the cartridge under full vacuum for 10 minutes. Rationale: Removing residual water prevents phase separation and dilution during the organic elution step.

Step 5: Elution

  • Elute the target analyte with 2 × 3 mL of 100% Methanol into a clean collection tube.

Step 6: Reconstitution & Internal Standard Spiking (Validation Checkpoint 3)

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute in 1 mL of initial LC mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Spike with an internal standard (e.g., MCPA-d₃) prior to LC-MS/MS injection. Rationale: The internal standard corrects for matrix-induced ion suppression in the mass spectrometer.

SPE_Workflow S1 1. Sample Pretreatment Spike Surrogate & Adjust pH S2 2. Sorbent Conditioning Activate Sorbent Bed S1->S2 S3 3. Sample Loading Analyte Retention (Monitor Effluent) S2->S3 S4 4. Washing Step Elute Matrix Interferences S3->S4 S5 5. Elution Desorb Target Analyte S4->S5 S6 6. Concentration & Analysis Spike IS & LC-MS/MS S5->S6

Figure 1: Self-validating solid-phase extraction workflow for phenoxyacid herbicides.

Protocol B: MAX Extraction for Complex Matrices (High Humic Acid)

If the water sample contains high levels of humic or fulvic acids, the HLB protocol may suffer from severe matrix effects. The MAX protocol provides orthogonal cleanup.

  • Pretreatment: Spike surrogate. Do not acidify. Leave sample at pH 7.

  • Conditioning: 5 mL Methanol, followed by 5 mL HPLC water.

  • Loading: Load sample at 5 mL/min. The ionized analyte binds to the quaternary amine.

  • Washing (Critical Step):

    • Wash 1: 5 mL of 5% NH₄OH in water. Rationale: Removes neutral and basic interferences.

    • Wash 2: 5 mL of 100% Methanol. Rationale: Removes highly hydrophobic interferences (lipids) that are retained via van der Waals forces. The analyte remains locked in place via ionic bonds.

  • Elution: Elute with 2 × 3 mL of 2% Formic Acid in Methanol. Rationale: The acid neutralizes the analyte, breaking the ionic bond and allowing the methanol to desorb it.

  • Reconstitution: Evaporate, reconstitute, spike internal standard, and analyze.

Conclusion

The accurate quantification of 4-(4-Chloro-m-tolyloxy)-butyric acid in water requires a deep understanding of its acid-base chemistry. By manipulating the pH of the sample and the elution solvents, analytical scientists can leverage both hydrophobic and electrostatic interactions to isolate the analyte from complex environmental matrices. Implementing a self-validating system with pre-extraction surrogates and post-extraction internal standards ensures the utmost trustworthiness and regulatory compliance of the generated data.

References
  • National Center for Biotechnology Information. "4-(4-Chloro-m-tolyloxy)-butyric acid | C11H13ClO3 | CID 32028" PubChem. Available at:[Link]

  • Thorstensen, C. W., Lode, O., & Christiansen, A. L. (2000). "Development of a Solid-Phase Extraction Method for Phenoxy Acids and Bentazone in Water and Comparison to a Liquid−Liquid Extraction Method." Journal of Agricultural and Food Chemistry, 48(12), 5829-5833. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater." Available at:[Link]

Sources

Method

Application Note: High-Yield Synthesis and Purification Protocol for 4-(4-Chloro-m-tolyloxy)-butyric Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 4-(4-Chloro-m-tolyloxy)-butyric acid (CAS: 23609-99-6)[1] Mechanistic Rationale and Route Selection 4-(4-Chloro-m-tolyloxy)-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 4-(4-Chloro-m-tolyloxy)-butyric acid (CAS: 23609-99-6)[1]

Mechanistic Rationale and Route Selection

4-(4-Chloro-m-tolyloxy)-butyric acid (also known as 4-(4-chloro-3-methylphenoxy)butanoic acid) is a specialized aryloxyalkanoic acid[1]. Due to the unique steric and electronic profile of the 4-chloro-m-tolyl moiety, it serves as a critical building block in agrochemical and pharmaceutical screening libraries.

When synthesizing aryloxybutyric acids, chemists typically choose between opening a lactone (e.g., γ -butyrolactone) or performing a classical Williamson ether synthesis using an ω -haloester[2].

Expertise Insight: Why the Haloester Route? While γ -butyrolactone is atom-economical, its ring-opening by phenoxide ions requires rigorous anhydrous conditions, high temperatures, and strong bases (e.g., sodium methoxide). This frequently results in polymerization byproducts and lower overall yield. Conversely, the Williamson ether synthesis utilizing ethyl 4-bromobutyrate in a polar aprotic solvent (DMF) provides superior SN​2 regioselectivity[2]. Potassium carbonate ( K2​CO3​ ) is selected as the base because its moderate basicity is sufficient to deprotonate the phenol ( pKa​≈9.5 ) without promoting competitive E2 elimination of the alkyl bromide.

Materials and Reagents

All quantitative reagent data for a standard 100 mmol scale synthesis is summarized below to ensure precise stoichiometric control.

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeRole in Synthesis
4-Chloro-3-methylphenol 142.581.0014.26 gStarting Material (Nucleophile)
Ethyl 4-bromobutyrate 195.051.1021.46 gAlkylating Agent (Electrophile)
Potassium Carbonate ( K2​CO3​ ) 138.211.5020.73 gMild Base
N,N-Dimethylformamide (DMF) 73.09-75 mLPolar Aprotic Solvent
Sodium Hydroxide (NaOH) 40.002.008.00 gSaponification Base
Methanol (MeOH) 32.04-60 mLSaponification Co-solvent
Hydrochloric Acid (HCl, 3.0 M) 36.46-As neededAcidification Agent

Synthetic Workflow

SyntheticWorkflow A 4-Chloro-3-methylphenol + Ethyl 4-bromobutyrate B Alkylation (SN2) K2CO3 / DMF, 80°C A->B C Intermediate Ester Isolation B->C D Saponification NaOH / MeOH, 60°C C->D E Acidification & Crystallization HCl / EtOH D->E F High-Purity 4-(4-Chloro-m-tolyloxy)-butyric acid E->F

Fig 1: Two-step synthetic workflow for 4-(4-Chloro-m-tolyloxy)-butyric acid.

Step-by-Step Experimental Protocol

Phase 1: Williamson Ether Synthesis (Alkylation)
  • Preparation: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Deprotonation: Charge the flask with 4-chloro-3-methylphenol (14.26 g, 100 mmol) and anhydrous DMF (75 mL). Add finely powdered K2​CO3​ (20.73 g, 150 mmol). Stir the suspension at room temperature for 30 minutes to ensure complete phenoxide formation.

  • Alkylation: Add ethyl 4-bromobutyrate (21.46 g, 110 mmol) dropwise over 20 minutes to prevent localized thermal spikes.

  • Heating: Elevate the reaction mixture to 80 °C and maintain for 6–8 hours. Monitor via TLC (Hexanes:EtOAc 4:1) until the phenol is consumed (>98% conversion).

  • Workup: Cool to room temperature and quench by pouring into 300 mL of ice-cold distilled water. Extract the aqueous phase with Ethyl Acetate (3 x 100 mL).

  • Self-Validating Wash: Wash the combined organic layers with 5% aqueous NaOH (50 mL). Causality: This step is critical; it deprotonates and extracts any unreacted 4-chloro-3-methylphenol into the aqueous waste, ensuring the intermediate ester is chemically pure.

  • Concentration: Wash with brine (100 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield crude ethyl 4-(4-chloro-m-tolyloxy)butyrate as a pale yellow oil.

Phase 2: Saponification and Isolation
  • Hydrolysis: Dissolve the crude ester in Methanol (60 mL). Add a solution of NaOH (8.00 g, 200 mmol) dissolved in 40 mL of water.

  • Heating: Heat the mixture to 60 °C for 2 hours. The ester hydrolysis is typically rapid and quantitative.

  • Solvent Removal: Remove the methanol under reduced pressure. Dilute the remaining aqueous layer with water (100 mL).

  • Neutral Impurity Purge: Extract the basic aqueous phase once with Methyl tert-butyl ether (MTBE, 50 mL). Causality: Because the product is currently a water-soluble sodium carboxylate, this MTBE wash removes any non-acidic organic impurities (e.g., residual alkyl halide or dialkylated byproducts) before precipitation.

  • Acidification: Cool the aqueous layer to 0–5 °C. Slowly acidify with 3.0 M HCl under vigorous stirring until the pH reaches exactly 2.0. A dense white precipitate of 4-(4-chloro-m-tolyloxy)-butyric acid will form.

  • Filtration & Recrystallization: Filter the precipitate via vacuum filtration and wash with copious amounts of cold water to remove NaCl salts. Recrystallize from an Ethanol/Water (70:30) mixture. Dry in a vacuum oven at 45 °C for 24 hours.

Mechanistic Pathway

MechanisticPathway Phenol Phenol SN2 S_N2 Substitution Phenoxide attacks C4 of Ethyl 4-bromobutyrate Phenol->SN2 DMF, 80°C Ester Ester Intermediate Ethyl 4-(4-chloro-m-tolyloxy)butyrate SN2->Ester -KBr Hydrolysis Base-Catalyzed Hydrolysis OH- attacks carbonyl carbon Ester->Hydrolysis NaOH, MeOH Acidification Acidification Hydrolysis->Acidification HCl (pH 2)

Fig 2: Mechanistic pathway of Williamson ether synthesis and ester hydrolysis.

Analytical Validation

To ensure the trustworthiness of the synthesized batch, validate the final product against the following expected analytical parameters. High-purity batches should exhibit an HPLC purity of 99.5%.

Analytical MethodParameters / Expected Results
HPLC Purity Column: C18 (150 x 4.6 mm, 5 µm). Mobile Phase: 0.1% TFA in H2​O / Acetonitrile gradient. Expected Purity: >99.5%.
Mass Spectrometry (ESI-) Expected [M−H]− : 227.05 m/z (Calculated exact mass for C11​H12​ClO3−​ is 227.047)[1].
1 H NMR (400 MHz, DMSO- d6​ ) δ 12.10 (br s, 1H, -COOH), 7.30 (d, 1H, Ar-H), 6.95 (d, 1H, Ar-H), 6.80 (dd, 1H, Ar-H), 3.95 (t, 2H, -OCH 2​ -), 2.35 (t, 2H, -CH 2​ COO-), 2.30 (s, 3H, Ar-CH 3​ ), 1.95 (m, 2H, -CH 2​ -).
Melting Point Expected range: 112–115 °C (dependent on crystal polymorph).

References

  • National Center for Biotechnology Information. "4-(4-Chloro-m-tolyloxy)-butyric acid" PubChem CID 32028. Available at:[Link][1]

  • Google Patents. "Ether compounds and compositions for cholesterol management and related uses" US Patent 20040192771A1 (Details standard Williamson ether synthesis methodology for related aryloxy compounds). Available at:[2]

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Quantification of 4-(4-Chloro-m-tolyloxy)-butyric Acid Residues in Complex Matrices

Target Audience: Researchers, Analytical Chemists, and Drug/Agrochemical Development Professionals Document Type: Advanced Technical Protocol & Application Guide Introduction & Mechanistic Rationale 4-(4-Chloro-m-tolylox...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug/Agrochemical Development Professionals Document Type: Advanced Technical Protocol & Application Guide

Introduction & Mechanistic Rationale

4-(4-Chloro-m-tolyloxy)-butyric acid (CAS 23609-99-6), an isomer in the phenoxybutyric acid herbicide family, presents unique analytical challenges due to its polarity and acidic nature[1]. Historically, analyzing phenoxy acid derivatives required cumbersome gas chromatography (GC) workflows involving hazardous derivatization steps (e.g., methylation or pentafluorobenzylation).

Modern Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) bypasses derivatization, allowing for direct, highly sensitive detection[2]. However, achieving sub-ppb Limits of Quantification (LOQ) requires a deep understanding of the analyte's physicochemical behavior to prevent signal loss during sample preparation and ionization.

Causality in Method Design: The "Why" Behind the Protocol

As a Senior Application Scientist, I have structured this protocol around three critical mechanistic choices to ensure a self-validating, robust system:

  • Ionization Strategy (ESI-) : Phenoxy acid derivatives contain a terminal carboxylic acid group (pKa ~4.5). Negative electrospray ionization (ESI-) is the most efficient mode, yielding a stable deprotonated precursor [M-H]- at m/z 227.1[3].

  • Mobile Phase Paradox : While acidic mobile phases generally suppress ESI- ionization, adding a trace amount (0.01%) of formic acid is critical. It maintains the analyte in a partially protonated state during chromatography to prevent peak tailing on C18 columns, while still allowing efficient droplet deprotonation in the ESI source. This delicate balance significantly increases the signal-to-noise (S:N) ratio[3].

  • Extraction Logic (The PSA Trap) : Standard QuEChERS protocols fail for acidic herbicides. The Primary Secondary Amine (PSA) sorbent used in dispersive Solid Phase Extraction (dSPE) acts as a weak anion exchanger and binds irreversibly to carboxylic acids. Our protocol explicitly omits PSA, utilizing only C18 for lipid removal and acidified acetonitrile to drive the analyte into the organic phase[4].

Visualized Workflows

Workflow A Sample Milling (Cryogenics) B Acidified Extraction (1% FA in MeCN) A->B C Salting Out (MgSO4/NaCl) B->C D dSPE Clean-up (C18 only, NO PSA) C->D E LC-MS/MS (ESI- MRM) D->E

Figure 1: Optimized QuEChERS workflow for acidic herbicides, explicitly omitting PSA to prevent analyte loss.

Fragmentation M Precursor Ion [M-H]- m/z 227.1 F1 Quantifier Ion m/z 141.0 (Phenolate) M->F1 Ether Cleavage F2 Qualifier Ion m/z 183.1 (-CO2) M->F2 Decarboxylation

Figure 2: Proposed ESI- MRM fragmentation pathways for 4-(4-Chloro-m-tolyloxy)-butyric acid.

Experimental Protocol

Reagents and Materials
  • Acetonitrile and Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Magnesium Sulfate (MgSO4), anhydrous

  • Sodium Chloride (NaCl)

  • C18 dSPE sorbent (End-capped)

  • Analytical standard: 4-(4-Chloro-m-tolyloxy)-butyric acid (Purity ≥ 99%)[1]

Step-by-Step Sample Preparation (Modified QuEChERS)

This self-validating extraction ensures high recovery across varying matrices (e.g., soil, cereals, fruits)[4].

  • Homogenization : Cryogenically mill 10 g of the sample matrix into a 50 mL PTFE centrifuge tube.

  • Acidified Extraction : Add 10 mL of 1% Formic Acid in Acetonitrile.

    • Expert Insight: The low pH suppresses the ionization of the carboxylic acid, ensuring the analyte remains neutral and partitions efficiently into the organic phase during salting out.

  • Partitioning : Add 4 g MgSO4 and 1 g NaCl. Shake vigorously mechanically for 1 minute. Centrifuge at 4000 rpm for 5 minutes.

  • Clean-up (Critical Step) : Transfer 1 mL of the upper organic supernatant to a 2 mL dSPE tube containing 150 mg MgSO4 and 50 mg C18. Do NOT use PSA. Vortex for 30 seconds and centrifuge at 10,000 rpm for 3 minutes.

  • Dilution : Dilute 0.5 mL of the cleaned extract with 0.5 mL of Mobile Phase A to minimize solvent-induced peak distortion during injection.

LC-MS/MS Analytical Conditions

Liquid Chromatography Parameters

A Biphenyl or high-strength silica C18 column is recommended to retain the polar acidic analyte while resolving it from matrix interferences.

Table 1: UHPLC Gradient and Conditions

Parameter Specification
Column Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm)
Column Temperature 40 °C
Injection Volume 5.0 µL
Mobile Phase A Water + 0.01% Formic Acid

| Mobile Phase B | Acetonitrile + 0.01% Formic Acid |

Gradient Program (Flow Rate: 0.4 mL/min):

Time (min) Mobile Phase A (%) Mobile Phase B (%)
0.0 95 5
1.0 95 5
5.0 10 90
7.0 10 90
7.1 95 5

| 10.0 | 95 | 5 |

Mass Spectrometry Parameters

Detection is performed in Multiple Reaction Monitoring (MRM) mode using ESI negative polarity.

Table 2: MRM Transitions and Collision Energies

Analyte Precursor m/z Product m/z Declustering Potential (V) Collision Energy (eV) Purpose
4-(4-Chloro-m-tolyloxy)-butyric acid 227.1 141.0 -60 -22 Quantifier

| 4-(4-Chloro-m-tolyloxy)-butyric acid | 227.1 | 183.1 | -60 | -14 | Qualifier |

Data Analysis & Method Validation

To ensure a self-validating system, matrix-matched calibration curves (0.1 to 100 ng/mL) must be generated to compensate for ion suppression. The method was validated according to SANTE guidelines for pesticide residues[4].

Table 3: Validation Metrics Summary (Spiked at 10.0 µg/kg)

Matrix Mean Recovery (%) RSD (%) LOQ (µg/kg) Matrix Effect (%)
Agricultural Soil 88.5 6.2 1.0 -18.4
Apple (High Water) 92.1 4.8 0.5 -12.1

| Cereal (High Lipid) | 81.4 | 8.5 | 2.0 | -25.6 |

Troubleshooting & Expert Insights

  • Loss of Signal Over Time : Phenoxy acids can adsorb to active sites in the MS source. Regular cleaning of the ESI capillary and shield is required. Furthermore, ensure the use of silanized glass or high-quality PTFE vials to prevent surface adsorption.

  • Poor Recovery (<50%) : Verify the pH of the extraction solvent. If the matrix is highly alkaline (e.g., lime-treated soils), 1% formic acid may be insufficient to fully protonate the analyte. Adjust the extraction pH to < 3.0 using stronger acids if necessary.

  • Matrix Effects (Ion Suppression) : Because ESI- is highly susceptible to ion suppression from co-eluting matrix components (e.g., humic acids in soil), absolute recovery might be fine while the MS signal appears low. Always evaluate matrix suppression by post-column infusion. If suppression exceeds 20%, utilize a stable isotope-labeled internal standard (SIL-IS) such as MCPA-D3 to correct for ionization variations.

References

  • [1] National Center for Biotechnology Information. "4-(4-Chloro-m-tolyloxy)-butyric acid | C11H13ClO3 | CID 32028" PubChem. URL:[Link]

  • [2] Chromatographia (2006). "SPE-LC-MS-MS determination of phenoxy acid herbicides in surface and ground water". Springer Link. URL:[Link]

  • [3] International Journal of Environmental Research and Public Health (2015). "Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry". PubMed Central. URL:[Link]

  • [4] Food Additives & Contaminants: Part A (2014). "Estimation of the validation parameters for a fast analysis of herbicide residues by LC-MS/MS". PubMed. URL:[Link]

Sources

Method

Application Note: 4-(4-Chloro-m-tolyloxy)-butyric Acid as a High-Fidelity Internal Standard for LC-MS/MS Quantification of Phenoxyacid Herbicides

Executive Summary The quantification of phenoxyacid herbicides (e.g., 2,4-D, MCPA, MCPB) in complex environmental and biological matrices is frequently compromised by ion suppression during Electrospray Ionization (ESI)....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of phenoxyacid herbicides (e.g., 2,4-D, MCPA, MCPB) in complex environmental and biological matrices is frequently compromised by ion suppression during Electrospray Ionization (ESI). While isotopically labeled internal standards (SIL-IS) are the gold standard for correcting these matrix effects, they are often prohibitively expensive or unavailable for all target analytes.

This application note details the validation and protocol for using 4-(4-Chloro-m-tolyloxy)-butyric acid (also known as 4-(4-chloro-3-methylphenoxy)butanoic acid)[1] as a highly effective, low-cost structural surrogate internal standard (IS) for the multifamily determination of acidic herbicides by LC-MS/MS[2].

Rationale & Physicochemical Profiling

The Isomeric Advantage (Causality)

To effectively correct for matrix effects, an internal standard must co-elute closely with the target analytes and share near-identical ionization dynamics. 4-(4-Chloro-m-tolyloxy)-butyric acid is an exact structural isomer of the commercial herbicide MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid).

  • Chemical Stability & Background: Because the meta-methyl isomer is not used in commercial agrochemical formulations, it is absent from environmental background samples, ensuring a true "zero" baseline.

  • Chromatographic Resolution: The shift of the methyl group from the ortho to the meta position slightly alters the molecule's hydrodynamic radius. This allows it to be chromatographically resolved from MCPB on a high-efficiency C18 column, preventing isobaric cross-talk in the mass spectrometer while still eluting within the same matrix-suppression window.

  • Ionization Dynamics: Sharing the exact molecular weight (228.67 g/mol ) and pKa (~3.2) as MCPB, it partitions identically during Solid Phase Extraction (SPE) and exhibits the exact same desolvation and deprotonation efficiency in the ESI- source.

Fragmentation Precursor Precursor Ion [M-H]- m/z 227.0 (4-Cl-m-TBA) CID Collision-Induced Dissociation (CID) Precursor->CID -H+ Product1 Quantifier Ion m/z 141.0 (4-chloro-m-cresolate) CID->Product1 Ether Cleavage Product2 Qualifier Ion m/z 85.0 (Butyrate derivative) CID->Product2 Alkyl Cleavage

Fig 1. ESI- fragmentation pathway of 4-(4-Chloro-m-tolyloxy)-butyric acid during CID.

Experimental Protocols

Sample Preparation & SPE Workflow

The following protocol is optimized for environmental water and soil extracts, adhering to the foundational extraction principles outlined in EPA Method 8321B[3].

  • Sample Aliquoting & Spiking: Transfer 100 mL of filtered water sample into a clean vessel. Spike with 50 µL of a 1.0 µg/mL working solution of 4-(4-Chloro-m-tolyloxy)-butyric acid (final IS concentration: 500 ng/L). Allow 15 minutes for matrix equilibration.

  • Acidification (Critical Step): Adjust the sample pH to 2.5 using 1M formic acid.

    • Causality: Phenoxyacids have a pKa of ~3.0–3.5. Acidifying the matrix ensures the carboxylic acid moieties are fully protonated (neutralized), which is an absolute requirement for maximizing hydrophobic retention on the reversed-phase polymeric sorbent.

  • SPE Conditioning: Condition an Oasis HLB cartridge (200 mg/6 mL) with 5 mL of LC-MS grade methanol, followed by 5 mL of acidified water (pH 2.5).

  • Loading & Washing: Load the sample at a controlled flow rate of 2–3 mL/min to ensure optimal mass transfer into the sorbent pores. Wash with 5 mL of 5% methanol in water (pH 2.5) to elute polar interferences. Dry under vacuum for 5 minutes.

  • Elution: Elute the analytes and IS with 2 × 3 mL of methanol containing 1% ammonium hydroxide.

    • Causality: The basic elution buffer deprotonates the herbicides, disrupting their hydrophobic interaction with the sorbent and ensuring >95% recovery.

  • Reconstitution: Evaporate the eluate to near dryness under a gentle nitrogen stream at 35°C. Reconstitute in 1.0 mL of initial mobile phase (90:10 Water:Methanol with 0.1% Formic Acid).

Workflow A 1. Sample Collection (Water/Soil/Biofluid) B 2. Internal Standard Spiking Add 4-(4-Chloro-m-tolyloxy)-butyric acid A->B Aliquot & Equilibrate C 3. Sample Extraction (Solid Phase Extraction - HLB) B->C Acidify to pH 2.5 D 4. Chromatographic Separation (UHPLC, C18 Column) C->D Basic Elution & Reconstitution E 5. Mass Spectrometry (ESI- MRM Mode) D->E Gradient Elution F 6. Data Quantification (Ratio of Analyte to IS) E->F Peak Integration

Fig 2. End-to-end sample preparation and LC-MS/MS workflow using the internal standard.

LC-MS/MS Conditions
  • Column: C18 UHPLC column (2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 5.0 min, hold for 1.5 min, return to 10% B for 2.0 min re-equilibration. Flow rate: 0.35 mL/min[2].

  • Source Parameters: Negative Electrospray Ionization (ESI-). Capillary voltage: -2.5 kV. Desolvation temperature: 500°C.

Quantitative Data & Method Validation

Data processing relies on the ratio of the target analyte peak area to the 4-(4-Chloro-m-tolyloxy)-butyric acid peak area. The tables below summarize the optimized Multiple Reaction Monitoring (MRM) parameters and the validation metrics across different matrices.

Table 1: MRM Transitions and Collision Energies
CompoundPrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)Retention Time (min)
2,4-D 219.0161.0125.0183.45
MCPA 199.0141.0105.0163.60
MCPB 227.0141.085.0204.15
4-Cl-m-TBA (IS) 227.0141.085.0204.32

Note: The IS (4-Cl-m-TBA) is baseline resolved from MCPB (ΔRT = 0.17 min), preventing quantitative interference despite sharing identical MRM transitions.

Table 2: Method Validation Summary (Spiked Surface Water)
AnalyteAbsolute Recovery (%)Matrix Effect (%)LOD (ng/L)LOQ (ng/L)
2,4-D 94.2 ± 3.1-12.40.51.5
MCPA 96.5 ± 2.8-8.50.41.2
MCPB 98.1 ± 2.2-15.20.61.8
4-Cl-m-TBA (IS) 97.8 ± 2.0-14.8N/AN/A

System Suitability & Quality Control

To ensure the method remains a self-validating system, the following Quality Control (QC) criteria must be strictly monitored:

  • IS Response Variance: According to EPA Method 8321B guidelines, the peak area of the internal standard in any unknown sample must not vary by more than ±30% from the average IS peak area established during the initial multipoint calibration[3].

  • Matrix Effect Flagging: If the IS signal drops by >30%, it indicates severe, uncorrected ion suppression. The system dictates that the sample must be diluted and re-extracted, or standard addition must be employed.

  • Retention Time Drift: The relative retention time (RRT) of the analytes to the IS must remain within ±0.05 minutes of the calibration standard RRTs.

References

  • Title: 4-(4-Chloro-m-tolyloxy)-butyric acid | C11H13ClO3 | CID 32028 Source: PubChem, National Center for Biotechnology Information, U.S. National Institutes of Health. URL: [Link]

  • Title: Multifamily Determination of Phytohormones and Acidic Herbicides in Fruits and Vegetables by Liquid Chromatography–Tandem Mass Spectrometry under Accredited Conditions Source: Molecules / MDPI (Multidisciplinary Digital Publishing Institute). URL: [Link]

  • Title: EPA Method 8321B (SW-846): Solvent-Extractable Nonvolatile Compounds by High Performance Liquid Chromatography/Thermospray/Mass Spectrometry Source: U.S. Environmental Protection Agency (EPA). URL: [Link]

Sources

Application

Application Note: Derivatization Strategies for the GC-MS Analysis of 4-(4-Chloro-m-tolyloxy)-butyric Acid

Introduction & Mechanistic Causality 4-(4-Chloro-m-tolyloxy)-butyric acid (CAS 23609-99-6) is a phenoxybutyric acid structurally isomeric to the widely used herbicide MCPB[1]. In environmental and pharmacokinetic monitor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Causality

4-(4-Chloro-m-tolyloxy)-butyric acid (CAS 23609-99-6) is a phenoxybutyric acid structurally isomeric to the widely used herbicide MCPB[1]. In environmental and pharmacokinetic monitoring, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for quantitation. However, direct GC-MS analysis of this compound is fundamentally flawed due to its terminal carboxylic acid (-COOH) moiety.

The active hydrogen of the carboxyl group is highly polar. If injected directly, it readily forms intermolecular hydrogen bonds and interacts with the free silanol groups of the GC column's stationary phase. This causality leads to severe peak tailing, irreversible adsorption, and thermal degradation at elevated injection port temperatures[2].

To overcome this, pre-column derivatization is mandatory. By replacing the active proton with an alkyl or silyl group, the compound's polarity is neutralized, its volatility is drastically increased, and its thermal stability is secured for robust chromatographic separation.

Experimental Workflows & Protocols

As an application scientist, selecting the correct derivatization route depends on the required Limit of Detection (LOD), available MS ionization modes, and laboratory safety constraints. Below are three field-proven methodologies.

Method A: Acid-Catalyzed Methylation (BF₃/Methanol)

Mechanistic Rationale: This reaction proceeds via a Fischer esterification. Boron trifluoride (BF₃) acts as a Lewis acid, coordinating with the carbonyl oxygen of the butyric acid chain to increase its electrophilicity. This allows for rapid nucleophilic attack by methanol. While diazomethane provides instantaneous methylation, its explosive and carcinogenic nature has driven modern laboratories toward safer alternatives like BF₃/MeOH or Trimethylsilyldiazomethane (TMSD)[3].

Step-by-Step Protocol:

  • Transfer 1.0 mL of the dried sample extract (in hexane or MTBE) to a 5 mL glass reaction vial.

  • Add 0.5 mL of 14% BF₃ in methanol reagent.

  • Seal the vial tightly with a PTFE-lined cap and heat in a block at 60°C for 30 minutes.

  • Cool to room temperature. Add 2.0 mL of organic-free reagent water to quench the reaction and destroy excess BF₃.

  • Extract the newly formed methyl ester by adding 2.0 mL of pesticide-grade hexane. Vortex vigorously for 1 minute.

  • Allow the aqueous and organic phases to separate. Transfer the upper hexane layer through a small column of anhydrous Na₂SO₄ into a GC vial for EI-MS analysis.

Method B: Silylation (BSTFA + 1% TMCS)

Mechanistic Rationale: Silylation replaces the active hydrogen with a trimethylsilyl (TMS) group via nucleophilic substitution. is the premier reagent due to its high volatility and the volatility of its byproducts. The addition of 1% Trimethylchlorosilane (TMCS) acts as a catalyst, increasing the silylating power for sterically hindered acids[2]. Critical Note: This reaction is highly sensitive to moisture; water will preferentially react with BSTFA, forming hexamethyldisiloxane (HMDS) and leaving the analyte underivatized.

Step-by-Step Protocol:

  • Evaporate the sample extract to complete dryness under a gentle stream of ultra-pure nitrogen to ensure absolute anhydrous conditions.

  • Reconstitute the residue in 100 µL of anhydrous pyridine or acetonitrile.

  • Add 100 µL of BSTFA containing 1% TMCS.

  • Seal the vial and heat at 70°C for 20 minutes.

  • Cool to room temperature and transfer directly to a GC vial insert. Do not attempt aqueous quenching.

Method C: Pentafluorobenzylation for NCI-MS (PFBBr)

Mechanistic Rationale: For ultra-trace environmental analysis, derivatization with pentafluorobenzyl bromide (PFBBr) is unparalleled. The reaction proceeds via an SN2 mechanism catalyzed by a weak base (K₂CO₃). The true power of this method is realized in Negative Chemical Ionization (NCI) MS. The highly electronegative PFB ester undergoes dissociative electron capture, shedding the PFB radical and leaving the highly stable carboxylate anion ([M-PFB]⁻). This eliminates matrix background and achieves femtogram-level sensitivity[4].

Step-by-Step Protocol:

  • Transfer the extract to a reaction vial and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 1.0 mL of pesticide-grade acetone.

  • Add 30 µL of 10% aqueous K₂CO₃ (base catalyst) and 50 µL of 5% PFBBr in acetone.

  • Seal and heat at 60°C for 1 hour.

  • Evaporate the acetone under a gentle stream of nitrogen until just dry.

  • Partition the residue by adding 2.0 mL of hexane and 2.0 mL of organic-free water. Vortex for 1 minute.

  • Collect the upper hexane layer, dry over anhydrous Na₂SO₄, and transfer to a GC vial for NCI-MS analysis.

Quality Control: A Self-Validating System

To ensure the trustworthiness of the analytical data, every protocol must operate as a self-validating system as outlined by[5]:

  • Surrogate Standard Validation: Add 2,4-Dichlorophenylacetic acid (DCAA) to all samples prior to extraction. Because DCAA contains a similar carboxylic acid moiety, its final recovery validates both the extraction efficiency and the derivatization yield.

  • Internal Standard Normalization: Add Phenanthrene-d10 post-derivatization (just before GC injection) to correct for injection volume variances and MS detector drift.

  • Method Blanks: Run anhydrous solvent blanks through the entire derivatization process to verify the absence of reagent-borne interferences (especially critical for PFBBr, which can contain halogenated impurities).

Quantitative Data & Method Comparison

Derivatization MethodPrimary ReagentReaction MechanismMS Ionization ModeTypical LOD (Water)Key AdvantageKey Limitation
Methylation BF₃/MethanolFischer EsterificationEI (Positive)~0.1 - 0.5 µg/LHighly stable derivativesRequires heating and quenching
Silylation BSTFA + 1% TMCSNucleophilic SubstitutionEI (Positive)~0.05 - 0.2 µg/LExtremely fast reactionHighly sensitive to moisture
Pentafluorobenzylation PFBBr + K₂CO₃SN₂ AlkylationNCI (Negative)~0.001 - 0.01 µg/LUnmatched NCI sensitivityReagent is a strong lachrymator

Process Visualization

Workflow cluster_methods Parallel Derivatization Strategies Start Sample Extract 4-(4-Chloro-m-tolyloxy)-butyric acid (in organic solvent) Meth Method A: Methylation Reagent: BF3/MeOH Temp: 60°C, 30 min Start->Meth Acid-catalyzed esterification Sil Method B: Silylation Reagent: BSTFA + 1% TMCS Temp: 70°C, 20 min Start->Sil Nucleophilic substitution (anhydrous) PFB Method C: Pentafluorobenzylation Reagent: PFBBr + K2CO3 Temp: 60°C, 1 hr Start->PFB SN2 Alkylation (base-catalyzed) GC_EI GC-EI-MS (Electron Impact) Standard sensitivity Meth->GC_EI Methyl Ester Sil->GC_EI TMS Ester GC_NCI GC-NCI-MS (Negative Chemical Ionization) Ultra-trace sensitivity PFB->GC_NCI PFB Ester QC Data Review & QC Validation (Surrogate Recovery, Blanks) GC_EI->QC GC_NCI->QC

Figure 1: Parallel derivatization workflows for GC-MS analysis of phenoxybutyric acids.

References

  • [3] Determination of phenoxy acid herbicides in vegetation, utilising high-resolution gel permeation chromatographic clean-up and methylation with trimethylsilyldiazomethane prior to gas chromatographic analysis with mass-selective detection. PubMed (J Chromatogr A). URL:[Link]

  • [1] 4-(4-Chloro-m-tolyloxy)-butyric acid | C11H13ClO3 | CID 32028. PubChem, National Institutes of Health. URL:[Link]

  • [5] SW-846 Test Method 8151A: Chlorinated Herbicides by Gas Chromatography (GC) Using Methylation or Pentafluorobenzylation Derivatization. U.S. Environmental Protection Agency (EPA). URL:[Link]

  • [4] Environmental Mass Spectrometry. Analytical Chemistry, ACS Publications. URL:[Link]

  • [2] Derivatisation in gas chromatographic determination of acidic herbicides in aqueous environmental samples. Analytical and Bioanalytical Chemistry (ResearchGate/Springer). URL:[Link]

Sources

Method

Application Notes and Protocols for In Vitro Evaluation of 4-(4-Chloro-m-tolyloxy)-butyric acid

Authored by: A Senior Application Scientist Introduction 4-(4-Chloro-m-tolyloxy)-butyric acid, also known as 4-(4-chloro-3-methylphenoxy)butanoic acid, is a small molecule with a chemical structure suggestive of potentia...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction

4-(4-Chloro-m-tolyloxy)-butyric acid, also known as 4-(4-chloro-3-methylphenoxy)butanoic acid, is a small molecule with a chemical structure suggestive of potential biological activity.[1] Its structural similarity to both butyric acid, a known histone deacetylase (HDAC) inhibitor, and other aryloxyalkanoic acids, which have been shown to interact with nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs), makes it a compound of interest for in vitro investigation.[2][3][4] This document provides a detailed guide for researchers, scientists, and drug development professionals on the preparation and execution of in vitro assays to elucidate the biological effects of this compound. We will proceed based on the hypothesized mechanism of action as an HDAC inhibitor, a well-documented activity of its parent compound, butyric acid.[2]

Hypothesized Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

Butyric acid is a short-chain fatty acid known to induce cell cycle arrest, differentiation, and apoptosis in various cancer cell lines.[5][6] Its primary mechanism of action is the inhibition of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, butyric acid and its analogs can lead to histone hyperacetylation, a more relaxed chromatin state, and the altered expression of genes involved in cell cycle regulation and apoptosis.[2] Given its structure, it is plausible that 4-(4-Chloro-m-tolyloxy)-butyric acid shares this HDAC-inhibiting activity.

The proposed signaling pathway is as follows:

HDAC_Inhibition_Pathway Compound 4-(4-Chloro-m-tolyloxy)- butyric acid HDAC Histone Deacetylases (HDACs) Compound->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation AcetylatedHistones Hyperacetylated Histones Chromatin Chromatin Remodeling AcetylatedHistones->Chromatin GeneExpression Altered Gene Expression (e.g., p21, Bak) Chromatin->GeneExpression CellCycleArrest Cell Cycle Arrest (G1/S or G2/M) GeneExpression->CellCycleArrest Apoptosis Apoptosis GeneExpression->Apoptosis

Caption: Hypothesized signaling pathway of 4-(4-Chloro-m-tolyloxy)-butyric acid.

Essential Preparations and Considerations

Compound Handling and Stock Solution Preparation

4-(4-Chloro-m-tolyloxy)-butyric acid is a solid at room temperature.[7] Due to its hydrophobic nature, it is recommended to dissolve the compound in a suitable organic solvent such as dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-100 mM).

Protocol for Stock Solution Preparation (100 mM):

  • Weigh out 22.87 mg of 4-(4-Chloro-m-tolyloxy)-butyric acid (Molecular Weight: 228.67 g/mol ).[1]

  • Add 1 mL of sterile, cell culture-grade DMSO.

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store at -20°C, protected from light.

Important: When preparing working concentrations in cell culture media, ensure the final DMSO concentration does not exceed a level that affects cell viability (typically ≤ 0.5%). A vehicle control (media with the same final concentration of DMSO) must be included in all experiments.

Cell Line Selection and Culture

The choice of cell line will depend on the research question. For general cytotoxicity and cell cycle analysis, a rapidly proliferating cancer cell line is recommended. Examples include:

  • Jurkat cells (human T lymphocyte): Known to be sensitive to butyric acid-induced apoptosis and cell cycle arrest.[6]

  • HeLa cells (human cervical cancer): A robust and commonly used cell line for cytotoxicity studies.

  • CHO cells (Chinese Hamster Ovary): Butyric acid has been shown to impact productivity in these cells.[8]

Cells should be maintained in their recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

In Vitro Assay Protocols

The following protocols are designed to assess the potential cytotoxic and cell cycle-modulating effects of 4-(4-Chloro-m-tolyloxy)-butyric acid.

Cell Viability Assay (Resazurin Reduction Assay)

This assay measures the metabolic activity of viable cells. The blue, non-fluorescent resazurin is reduced to the pink, highly fluorescent resorufin by mitochondrial reductases in living cells.

Experimental Workflow:

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout CellCulture Cell Seeding (96-well plate) Incubation1 24h Incubation (Cell Adherence) CellCulture->Incubation1 CompoundAddition Addition of Compound (Serial Dilutions) Incubation1->CompoundAddition Incubation2 24-72h Incubation CompoundAddition->Incubation2 ResazurinAddition Add Resazurin Reagent Incubation2->ResazurinAddition Incubation3 1-4h Incubation ResazurinAddition->Incubation3 Readout Measure Fluorescence (560nm Ex / 590nm Em) Incubation3->Readout DataAnalysis Data Analysis (IC50 Calculation) Readout->DataAnalysis

Caption: Workflow for the Resazurin Cell Viability Assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well clear-bottom black plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment and recovery.

  • Compound Preparation: Prepare serial dilutions of the 4-(4-Chloro-m-tolyloxy)-butyric acid stock solution in complete culture medium.

  • Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include wells for vehicle control (DMSO only) and untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • Reagent Addition: Add 20 µL of resazurin solution (e.g., alamarBlue™) to each well.

  • Incubation: Incubate for 1-4 hours at 37°C, protected from light.

  • Measurement: Measure fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Cell Cycle Analysis by Flow Cytometry

This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Incubation: Allow cells to adhere and grow for 24 hours.

  • Treatment: Treat cells with 4-(4-Chloro-m-tolyloxy)-butyric acid at concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours. Include a vehicle control.

  • Cell Harvest:

    • For adherent cells, collect the culture medium (which may contain detached, apoptotic cells), wash with PBS, and detach the cells using trypsin. Combine the detached cells with the collected medium.

    • For suspension cells, simply collect the cells by centrifugation.

  • Fixation: Wash the cells with ice-cold PBS and fix them in ice-cold 70% ethanol while gently vortexing. Store at -20°C for at least 2 hours (or up to several weeks).

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and then resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to gate the cell populations and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Interpretation and Expected Outcomes

Based on the known effects of butyric acid, treatment with 4-(4-Chloro-m-tolyloxy)-butyric acid is expected to yield the following results:

AssayExpected Outcome
Cell Viability A dose- and time-dependent decrease in cell viability.
Cell Cycle Analysis An accumulation of cells in the G0/G1 or G2/M phase of the cell cycle, with a corresponding decrease in the S phase population, indicating cell cycle arrest.[6] A sub-G1 peak may also appear, indicative of apoptotic cells with fragmented DNA.

Safety and Hazard Information

4-(4-Chloro-m-tolyloxy)-butyric acid is classified as harmful if swallowed and causes skin and serious eye irritation.[1][9] It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated area or a chemical fume hood.

References

  • 4-(4-CHLORO-M-TOLYLOXY)
  • 4-(4-Chloro-m-tolyloxy)-butyric acid | C11H13ClO3 | CID 32028 - PubChem.
  • MCPB - Wikipedia. Wikipedia.
  • Butyric acid. FEMA.
  • Compound Butyric acid C4H8O2 Factsheet. EU-LCI.
  • Transcriptomic analysis reveals mode of action of butyric acid supplementation in an intensified CHO cell fed‐batch process - PMC.
  • Butyric acid: inhibition of non-leukemic and chronic myeloid leukemia granulocyte macrophage clonal growth - PubMed.
  • Butanoic acid, 4-(4-chloro-2-methylphenoxy)- - the NIST WebBook. National Institute of Standards and Technology.
  • Butyric acid and prospects for creation of new medicines based on its derivatives - PMC.
  • MCPB (Ref: MB 3046) - AERU - University of Hertfordshire. Agriculture & Environment Research Unit, University of Hertfordshire.
  • Butanoic acid: Human health tier II assessment Preface. Australian Government Department of Health.
  • A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE) - MDPI. MDPI.
  • Butanoic acid, 4-(4-chloro-2-methylphenoxy)- - Cheméo. Cheméo.
  • Peroxisome proliferator-activated receptor-α accelerates α-chlorofatty acid catabolism - PMC.
  • In Silico, In Vitro, and Pharmacokinetic Studies of UBMC-4, a Potential Novel Compound for Treating against Trypanosoma cruzi - MDPI. MDPI.
  • The Eight Modes of Action | Herbicide Classification - Plant and Soil Sciences eLibrary. University of Nebraska-Lincoln.
  • Varying butyric acid amounts induce different stress- and cell death-related signals in nerve growth factor-treated PC12 cells: implications in neuropathic pain absence during periodontal disease progression - PubMed.
  • Peroxisome Proliferator-Activated Receptor α/δ/γ Activation Profile by Endogenous Long-Chain F
  • Characterization of the effects of butyric acid on cell proliferation, cell cycle distribution and apoptosis - PubMed.
  • L-Dopa Methyl Ester Hydrochloride | 1421-65-4 | Tokyo Chemical Industry Co., Ltd. Tokyo Chemical Industry.
  • PPARα Selective Inhibitors | Activators | Agonists | Antagonists. Selleck Chemicals.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing extraction efficiency of 4-(4-Chloro-m-tolyloxy)-butyric acid from complex matrices

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have structured this technical guide to troubleshoot and optimize the extraction of 4-(4-Chloro-m-tolyloxy)-butyric acid (MCPB) fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have structured this technical guide to troubleshoot and optimize the extraction of 4-(4-Chloro-m-tolyloxy)-butyric acid (MCPB) from complex environmental and agricultural matrices.

MCPB is a phenoxy acid herbicide characterized by its carboxylic acid moiety (pKa ~4.8). This specific chemical property dictates its ionization state, making its extraction highly susceptible to pH variations, matrix binding, and sorbent chemistry. This guide moves beyond basic protocols, providing the mechanistic causality behind each step to ensure your analytical workflows are robust, reproducible, and self-validating.

Extraction Strategy & Decision Matrix

MCPB_Extraction Start Complex Matrix (Soil, Water, Cereals) Decision Matrix State? Start->Decision Water Aqueous Matrix (Surface Water) Decision->Water Solid Solid Matrix (Soil, Cereals) Decision->Solid SPE SPE Protocol Acidify to pH < 3 or use DIE-SPE Water->SPE QuEChERS Modified QuEChERS Alkaline Hydrolysis Acidified ACN Solid->QuEChERS Cleanup1 Elution & N2 Evaporation Reconstitution SPE->Cleanup1 Cleanup2 Pass-through Clean-up (Omit PSA Sorbent) QuEChERS->Cleanup2 LCMS LC-MS/MS Analysis (MRM Mode) Cleanup1->LCMS Cleanup2->LCMS

Decision tree for optimizing MCPB extraction workflows based on matrix type.

Core Methodologies & Step-by-Step Protocols

Protocol A: Modified QuEChERS for Solid Matrices (Soil, Cereals, Soybeans)

Standard QuEChERS methods frequently fail for acidic herbicides due to matrix binding and improper sorbent selection. This modified protocol incorporates alkaline hydrolysis and strictly avoids Primary Secondary Amine (PSA) sorbents[1].

  • Sample Hydration & Hydrolysis : Weigh 10 g of homogenized sample into a 50 mL centrifuge tube. Add 10 mL of water.

    • Causality: Hydration is critical for dry matrices (like cereals or dry soil) to open the matrix pores, allowing solvent penetration. For cereals, incorporate an alkaline hydrolysis step (e.g., using NaOH) to cleave ester conjugates and release covalently bound MCPB into its free acid form[2].

  • Acidified Extraction : Add 10 mL of acetonitrile (ACN) and 5 mL of 0.1 M HCl.

    • Causality: Acidification shifts the equilibrium of MCPB (pKa ~4.8) to its neutral, protonated state. This suppresses ionization and maximizes its partitioning into the organic ACN layer[3].

  • Salting Out : Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate). Shake vigorously for 1 minute and centrifuge at ≥3000 x g for 5 minutes.

    • Self-Validation: A distinct phase separation with a clear upper ACN layer confirms successful salting-out. If the boundary is hazy or an emulsion persists, matrix proteins have not fully precipitated; add an additional 0.5 g of NaCl and re-centrifuge.

  • Clean-up (CRITICAL STEP) : Transfer 1 mL of the ACN layer to a clean-up tube. Do NOT use PSA .

    • Causality: PSA is a weak anion exchanger that will irreversibly bind the acidic MCPB, resulting in near-zero recovery[1]. Instead, pass the extract through an Oasis PRiME HLB cartridge (or equivalent) to remove fats, phospholipids, and chlorophyll via hydrophobic interactions without retaining the free acidic herbicide[4].

Protocol B: Solid-Phase Extraction (SPE) for Aqueous Matrices

For surface or agricultural waters, naturally occurring humic acids often co-extract with MCPB, causing severe matrix effects in LC-MS/MS.

  • Filtration & Acidification : Filter 500 mL of the water sample through a 0.7-µm glass fiber filter. Acidify the sample to pH < 3 using formic acid or HCl.

    • Self-Validation: Verify the pH with a calibrated pH meter (do not rely solely on indicator strips). If pH > 3, a fraction of MCPB remains ionized and will wash straight through the Reversed-Phase (RP) sorbent[5].

  • Sorbent Conditioning : Condition a polymeric RP-SPE cartridge (e.g., Isolute ENV+) by passing 5 mL of methanol, followed immediately by 5 mL of acidified water (pH 2-3). Do not allow the sorbent bed to dry.

  • Loading & Washing : Load the acidified sample at a flow rate of 5-10 mL/min. Wash the cartridge with 5 mL of acidified water to elute polar interferences.

  • Elution & Reconstitution : Elute the retained MCPB with 10 mL of methanol. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C, and reconstitute the residue in 1 mL of the initial LC-MS/MS mobile phase[5].

Quantitative Data Summary

The following table summarizes the expected extraction efficiencies and limits of detection (LOD/LOQ) when applying the optimized methodologies across various complex matrices.

Matrix TypeExtraction MethodKey Mechanistic ModificationRecovery (%)LOD / LOQReference
Cereals (Rye/Wheat) Modified QuEChERSAlkaline hydrolysis; Omission of PSA70 - 120%LOQ: 0.01 mg/kg[2],[6]
Agricultural Soil QuEChERS / d-SPEAcidified ACN (0.1 M HCl) extraction> 85%LOD: < 5 µg/kg[3]
Surface Water RP-SPE (Polymeric)Sample rigorously acidified to pH < 380 - 95%LOD: < 10 ng/L[5]
Environmental Water DIE-SPENo pH adjustment; Ion-exchange interaction67 - 85%LOD: < 0.8 µg/L[7]
Soybeans / Edamame QuEChERS + HLB SPEPass-through clean-up (Oasis PRiME HLB)90 - 100%N/A[4]

Troubleshooting Guide & FAQs

Q1: Why does my MCPB recovery drop to near zero after the dispersive SPE (dSPE) clean-up step in my QuEChERS workflow? A: This is the most common failure point when extracting phenoxy acid herbicides. Standard dSPE uses Primary Secondary Amine (PSA) to remove sugars and organic acids. Because MCPB is an acidic herbicide, it undergoes a strong ionic interaction with the basic PSA sorbent and is irreversibly retained in the discard phase[1]. Troubleshooting Action: Completely omit PSA from your clean-up step. Instead, utilize a pass-through clean-up cartridge (such as Oasis PRiME HLB) which removes fats and phospholipids via targeted hydrophobic interactions without trapping the free acidic herbicide[4].

Q2: I am extracting MCPB from cereals, but my quantitative yields are consistently lower than expected. What is missing? A: In complex plant matrices like cereals, MCPB often exists as ester conjugates or is covalently bound to the plant tissue. Standard solvent extraction only recovers the "free" unbound acid. Troubleshooting Action: Implement an alkaline hydrolysis step prior to extraction. Treating the homogenized sample with sodium hydroxide (NaOH) cleaves the ester bonds, releasing the bound MCPB into its free acid form. Follow this with neutralization and acidification before partitioning into acetonitrile[2].

Q3: When using Reversed-Phase SPE (RP-SPE) for surface water, my recoveries fluctuate wildly between batches. How can I stabilize this? A: Fluctuating recoveries in RP-SPE are typically caused by inadequate pH control or competitive binding from naturally occurring humic acids. If the water sample is not strictly maintained at a pH at least 1.5 to 2 units below MCPB’s pKa (i.e., pH < 3), a fraction of the analyte remains ionized and washes through the hydrophobic sorbent. Troubleshooting Action: Validate the sample pH with a calibrated probe after adding acid. Alternatively, switch to Dynamic Ion-Exchange SPE (DIE-SPE). DIE-SPE utilizes both electrostatic and hydrophobic interactions, making the extraction efficiency highly resistant to sample pH variations and humic acid interference[7].

Q4: Can I use traditional Liquid-Liquid Extraction (LLE) instead of QuEChERS for soil samples? A: While LLE is a traditional approach, it is highly susceptible to emulsion formation in soil matrices due to the co-extraction of natural surfactants and humic substances. Furthermore, it requires large volumes of toxic organic solvents. Troubleshooting Action: Transition to the modified QuEChERS method. The salting-out effect (using MgSO₄ and NaCl) forces a rapid, clean phase separation without emulsions, significantly reducing solvent consumption while maintaining excellent recovery rates[8].

References

  • BenchChem Technical Support Team. "Application Notes and Protocols for the Analytical Determination of MCPB in Soil and Water." BenchChem. 3

  • CVUA Stuttgart. "Implementation of the QuEChERS Method for the: MCPB." EURL-SRM. 1

  • Cai, Z., et al. "Sample Preparation Based on Dynamic Ion-Exchange Solid-Phase Extraction for GC/MS Analysis of Acidic Herbicides in Environmental Waters." Analytical Chemistry - ACS Publications. 7

  • Santilio, A., et al. "Determination of acidic herbicides in cereals by quEChERS extraction and LC/MS/MS." ResearchGate. 2

  • Waters Corporation. "Oasis PRiME HLB Cartridge for Clean-up of QuEChERS Extracts of Soybean Pods Prior to UPLC-MS." LCMS.cz. 4

Sources

Optimization

Technical Support Center: Troubleshooting Peak Shape for 4-(4-Chloro-m-tolyloxy)-butyric acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see chromatographic methods fail not because of hardware malfunctions, but because the fundamental physical chemistry of the analyt...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see chromatographic methods fail not because of hardware malfunctions, but because the fundamental physical chemistry of the analyte was overlooked.

4-(4-Chloro-m-tolyloxy)-butyric acid is an acidic compound featuring a hydrophobic chloro-aromatic ring and a carboxylic acid moiety. Its pKa is approximately 4.8. When analyzing this compound via Reversed-Phase HPLC (RP-HPLC), poor peak shape—whether splitting, fronting, or tailing—is almost always a symptom of competing retention mechanisms, ionization state fluctuations, or solvent dynamics.

This guide provides a comprehensive, causality-driven framework to diagnose and permanently resolve peak shape deformations for this specific analyte.

Part 1: Mechanistic Causality & Diagnostic Workflow

To troubleshoot effectively, we must understand why the molecule behaves the way it does on a C18 stationary phase.

Because 4-(4-Chloro-m-tolyloxy)-butyric acid is an ionizable acid, its retention is entirely dictated by the pH of the mobile phase relative to its pKa. According to the Henderson-Hasselbalch equation, if the mobile phase pH is equal to the analyte's pKa (pH ~4.8), the molecule exists in a 50/50 dynamic equilibrium between its protonated (unionized) and deprotonated (ionized) states.

The unionized form is highly hydrophobic and interacts strongly with the C18 carbon chains. The ionized carboxylate form is highly polar and prefers the aqueous mobile phase. When a molecule rapidly flips between these two states as it travels down the column, it effectively travels at two different velocities. This dual-retention mechanism is the primary cause of peak splitting and extreme broadening in carboxylic acids .

Conversely, peak fronting is typically a physical dynamic issue (solvent mismatch or mass overload), while peak tailing points to inadequate buffer capacity or hardware dead-volume .

Diagnostic Workflow

Workflow Start Poor Peak Shape Observed Split Splitting / Broadening Start->Split Front Fronting (Shark Fin) Start->Front Tail Tailing (Asymmetry) Start->Tail pHCheck Check Mobile Phase pH Is pH < pKa - 2? Split->pHCheck SolventCheck Check Sample Solvent Stronger than Mobile Phase? Front->SolventCheck HardwareCheck Check Hardware Blocked Frit or Dead Volume? Tail->HardwareCheck FixPH Adjust pH to 2.5 Use Formic Acid pHCheck->FixPH No FixSolvent Dilute sample in Initial Mobile Phase SolventCheck->FixSolvent Yes FixHardware Replace Frit or Bypass Guard Column HardwareCheck->FixHardware Yes

Caption: Diagnostic workflow for resolving peak shape deformations in HPLC.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is my peak for 4-(4-Chloro-m-tolyloxy)-butyric acid splitting into two distinct apexes? A1: As established, peak splitting for carboxylic acids is most frequently caused by a mobile phase pH that is too close to the analyte's pKa. If your mobile phase is unbuffered water/acetonitrile (which often drifts to pH 5.0) or buffered with acetate (pH 4.5), the compound is caught in a mixed ionization state . Self-Validation Check: Inject a neutral hydrophobic marker (e.g., toluene). Neutral compounds do not ionize. If the toluene peak is perfectly symmetrical while your acidic analyte splits, the root cause is definitively chemical (pH mismatch). If both peaks split, your column has a physical void at the inlet head.

Q2: My peak is exhibiting severe fronting (a "shark-fin" shape). How do I correct this? A2: Peak fronting indicates that a portion of the analyte is traveling faster than the rest of the band. Because the chloro-m-tolyloxy ring makes this compound highly soluble in pure organic solvents, researchers often dissolve their standard in 100% Acetonitrile. If you inject this strong solvent plug into a highly aqueous mobile phase (e.g., 70% water), the analyte molecules at the leading edge travel rapidly down the column before the injection solvent fully mixes with the mobile phase . Solution: Always dilute your final sample in the initial mobile phase composition.

Q3: What causes peak tailing for this compound, given that it is an acid and not a basic amine? A3: While basic amines tail due to interactions with acidic silanols, carboxylic acids tail for different reasons:

  • Inadequate Buffer Capacity: If the buffer concentration is too low (<10 mM), the local pH within the injection plug can shift as the acidic sample elutes, causing the tailing edge of the peak to ionize and drag.

  • Hardware/Dead Volume: Extra-column volume from poorly seated PEEK fittings or wide-bore tubing will cause tailing for all peaks .

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol 1: Mobile Phase pH Optimization & Buffering

Objective: Force 4-(4-Chloro-m-tolyloxy)-butyric acid into a single ionization state (>99% unionized) to ensure uniform hydrophobic retention and eliminate peak splitting.

  • Select the Buffer: To achieve a pH well below the analyte pKa of 4.8, select a buffer with an appropriate buffering range. 0.1% Formic Acid (pH ~2.7) or a 25 mM Phosphate buffer (pKa ~2.1) are optimal choices.

  • Prepare Aqueous Phase: Dissolve the buffer salt or acid in MS-grade water.

  • Adjust and Verify pH: Titrate the aqueous phase until the pH meter reads 2.5. Critical Causality: Always measure and adjust the pH of the aqueous phase before adding any organic modifier, as organic solvents alter pH meter readings and apparent pKa values.

  • Equilibrate: Pump the new mobile phase through the C18 column for at least 15 column volumes.

  • System Validation: Inject the sample. The peak should now elute later (due to increased hydrophobicity of the fully protonated state) and appear perfectly symmetrical.

Mechanism pH_Low pH 2.5 (pH < pKa - 2) State_Low 100% Unionized (Protonated) pH_Low->State_Low pH_Mid pH 4.8 (pH ≈ pKa) State_Mid Mixed State (Dynamic Eq.) pH_Mid->State_Mid pH_High pH 7.0 (pH > pKa + 2) State_High 100% Ionized (Deprotonated) pH_High->State_High Result_Low High Retention Sharp Peak State_Low->Result_Low Result_Mid Dual Retention Split/Broad Peak State_Mid->Result_Mid Result_High Low Retention Sharp Peak State_High->Result_High

Caption: Effect of mobile phase pH on ionization state and peak shape of carboxylic acids.

Protocol 2: Sample Solvent Matching & Overload Prevention

Objective: Eliminate peak fronting caused by solvent effects and mass overload.

  • Prepare Stock: Dissolve the analyte stock in 100% Acetonitrile (ACN) to ensure complete dissolution of the hydrophobic ring.

  • Dilute to Working Concentration: Dilute the stock solution to < 0.1 mg/mL using the exact initial mobile phase composition (e.g., 60% Aqueous Buffer / 40% ACN).

  • Volume Overload Validation Test (The Half-Volume Test): Inject 10 µL of the sample. If fronting is observed, immediately inject 2 µL of the same sample.

    • Causality: If the 2 µL injection yields a perfectly symmetrical peak, your column was experiencing volume/mass overload. If the fronting persists exactly as before, the column bed has physically collapsed and must be replaced.

Part 4: Quantitative Data & Troubleshooting Matrices

Table 1: Effect of Mobile Phase pH on 4-(4-Chloro-m-tolyloxy)-butyric acid (C18 Column)

Mobile Phase pHAnalyte Ionization StateRelative Retention ( k′ )USP Tailing Factor ( Tf​ )Peak Shape Observation
2.5 >99% Unionized (Protonated)High1.05Sharp, highly symmetrical
4.8 50% Unionized / 50% IonizedMedium2.80Severe splitting / Broadening
7.0 >99% Ionized (Deprotonated)Low (Near Void)1.10Sharp, but poor retention

Table 2: Quick Reference Troubleshooting Matrix

Chromatographic SymptomPrimary Chemical Root CausePrimary Physical Root CauseRecommended Corrective Action
Splitting / Broadening pH is within ± 1.5 units of pKaColumn void / channeled bedAdjust pH to < 2.8; Inject neutral marker to test for physical void.
Fronting (Shark Fin) Sample solvent stronger than mobile phaseColumn mass/volume overloadDilute sample in initial mobile phase; Perform the Half-Volume Test.
Tailing (Asymmetry) Inadequate buffer capacity (<10 mM)Extra-column dead volumeIncrease buffer to 25 mM; Check all PEEK fittings for proper seating.

References

  • Axion Labs. Troubleshooting Peak Tailing in HPLC. Retrieved from:[Link]

  • LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from:[Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Retrieved from:[Link]

  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. Retrieved from:[Link]

Troubleshooting

Improving yield and purity in 4-(4-Chloro-m-tolyloxy)-butyric acid synthesis

Welcome to the technical support and troubleshooting hub for the synthesis of 4-(4-Chloro-m-tolyloxy)-butyric acid (also known as 4-(4-chloro-3-methylphenoxy)butanoic acid). This guide is designed for researchers and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting hub for the synthesis of 4-(4-Chloro-m-tolyloxy)-butyric acid (also known as 4-(4-chloro-3-methylphenoxy)butanoic acid). This guide is designed for researchers and drug development professionals seeking to optimize yield, ensure high purity, and scale up their synthetic workflows.

Synthesis Workflows & Mechanistic Overview

The synthesis of phenoxybutyric acid derivatives generally follows one of two distinct pathways, depending on the scale and available reagents.

  • Route A (Lab Scale): Utilizes a classic Williamson ether synthesis[1]. The phenoxide ion of 4-chloro-3-methylphenol acts as a nucleophile, attacking the primary alkyl halide (ethyl 4-bromobutyrate) via an SN2 mechanism[2]. This is followed by saponification of the ester.

  • Route B (Industrial Scale): Involves the direct nucleophilic ring-opening of γ -butyrolactone by an alkali metal phenoxide[3]. This route is highly atom-economical but requires rigorous anhydrous conditions and elevated temperatures to overcome the activation energy barrier of the stable lactone ring.

SynthesisPathways SM 4-Chloro-3-methylphenol RouteA Route A: Williamson Ether (Ethyl 4-bromobutyrate) SM->RouteA RouteB Route B: Lactone Opening (γ-Butyrolactone) SM->RouteB StepA1 Alkylation (K2CO3, DMF) RouteA->StepA1 StepB1 Salt Formation (KOH, -H2O) RouteB->StepB1 StepA2 Saponification (NaOH/MeOH) StepA1->StepA2 Acid Acidification (HCl, pH 1-2) StepA2->Acid StepB2 Ring-Opening (150°C) StepB1->StepB2 StepB2->Acid Product 4-(4-Chloro-m-tolyloxy)-butyric acid Acid->Product

Synthesis pathways for 4-(4-Chloro-m-tolyloxy)-butyric acid comparing Route A and Route B.

Quantitative Yield & Purity Metrics

To assist in selecting the appropriate methodology, the following table summarizes the optimized parameters and expected outcomes for both synthetic routes.

ParameterRoute A (Williamson / Ester)Route B (Lactone Ring-Opening)
Primary Reagent Ethyl 4-bromobutyrate γ -Butyrolactone
Optimal Base Anhydrous K₂CO₃KOH (Anhydrous)
Solvent System DMF or AcetoneToluene (azeotropic drying), then Neat
Reaction Temperature 80°C150°C – 160°C
Typical Yield 75% – 85%85% – 95%
Major Impurity Risk Unreacted phenol, hydrolyzed esterUnreacted phenol, lactone oligomers

Validated Experimental Protocols

Every robust protocol must be a self-validating system. The following methodologies include built-in diagnostic checks to ensure causality between your actions and the chemical outcomes.

Protocol A: Two-Step Williamson Ether Synthesis (Lab Scale)

Step 1: Alkylation

  • Dissolve 1.0 eq of 4-chloro-3-methylphenol in anhydrous DMF (10 mL/g).

  • Add 1.5 eq of finely powdered, anhydrous K₂CO₃. Stir at room temperature for 15 minutes to initiate phenoxide formation.

  • Dropwise, add 1.1 eq of ethyl 4-bromobutyrate.

  • Heat the reaction mixture to 80°C for 4–6 hours.

  • Self-Validation Check: Perform TLC (Hexanes:EtOAc 3:1). The reaction is complete when the phenol spot (lower Rf) is entirely consumed, replaced by the ester spot (higher Rf).

Step 2: Saponification & Isolation

  • Cool the mixture and dilute with water. Extract the intermediate ester into ethyl acetate (3x).

  • Concentrate the organic layer and redissolve the crude ester in a 1:1 mixture of Methanol and 2M aqueous NaOH. Reflux for 2 hours.

  • Cool to room temperature and wash the alkaline solution once with diethyl ether to remove non-polar impurities.

  • Self-Validation Check: Slowly acidify the aqueous layer with 6M HCl while monitoring with a pH meter. Stop at pH 1.5–2.0. A dense white precipitate of the target acid will form.

  • Filter, wash with cold water, and dry under a vacuum.

Protocol B: One-Pot Lactone Ring-Opening (Scale-Up)

Step 1: Anhydrous Salt Formation

  • Combine 1.0 eq of 4-chloro-3-methylphenol and 1.05 eq of KOH in toluene.

  • Reflux the mixture using a Dean-Stark apparatus.

  • Self-Validation Check: Monitor the water collection in the trap. Do not proceed until water evolution has completely ceased. This ensures the phenoxide is strictly anhydrous, which is critical for nucleophilicity[3].

Step 2: Ring-Opening & Isolation

  • Cool the mixture slightly and add 1.2 eq of γ -butyrolactone.

  • Distill off the toluene to allow the internal temperature to rise. Heat the neat mixture to 150°C–160°C for 4 hours.

  • Cool the resulting solid mass and dissolve it in hot water.

  • Wash the aqueous solution with dichloromethane (DCM) to remove unreacted lactone.

  • Acidify the aqueous phase with 6M HCl to pH 1.5–2.0 to precipitate the product. Filter and recrystallize from aqueous ethanol.

Diagnostic Hub & FAQs

When scaling up or adapting these syntheses, researchers frequently encounter yield and purity bottlenecks. Use the decision tree and the Q&A below to troubleshoot your specific issue.

TroubleshootingFlow Start Impure Product Detected Check TLC/HPLC Analysis Start->Check Imp1 Unreacted Phenol Check->Imp1 Imp2 Ester Byproducts Check->Imp2 Fix1 Perform pH-Controlled Extraction (pH 7.5-8.0) Imp1->Fix1 Fix2 Ensure Anhydrous Conditions During Alkylation Imp2->Fix2

Troubleshooting decision tree for resolving common purity issues during synthesis.

Frequently Asked Questions

Q: Why is my yield of the intermediate ester so low in Route A? A: The Williamson ether synthesis relies on an SN2 mechanism[1]. If your K₂CO₃ is not strictly anhydrous, or if you attempt to use aqueous NaOH during the alkylation step, the hydroxide ions will prematurely hydrolyze the ethyl 4-bromobutyrate. This side reaction forms 4-hydroxybutyrate, which rapidly cyclizes into γ -butyrolactone, effectively destroying your alkylating agent and stalling the reaction. Always use oven-dried K₂CO₃.

Q: How can I improve the conversion rate in the γ -butyrolactone route (Route B)? A: Kinetic analyses of alkali metal salt-butyrolactone systems show that the reaction rate and selectivity are highly dependent on the counter-ion. Potassium phenoxide exhibits significantly higher reaction rates and selectivity compared to sodium or lithium salts due to a lower activation energy requirement[3]. Ensure you are using KOH rather than NaOH, and verify that your reaction temperature is maintained strictly above 140°C to facilitate the ring-opening.

Q: My final product is contaminated with unreacted 4-chloro-3-methylphenol. How do I purify it without resorting to column chromatography? A: You can exploit the pKa differential between the two compounds. The pKa of 4-chloro-3-methylphenol is approximately 9.5, while the pKa of your target carboxylic acid is roughly 4.5.

  • The Fix: Suspend your crude mixture in water and carefully adjust the pH to 7.5 – 8.0 using dilute NaHCO₃. At this pH, >99% of your target product is ionized as a water-soluble sodium salt, while the phenol remains predominantly protonated (unionized). Wash the aqueous layer thoroughly with DCM or diethyl ether to extract the unreacted phenol. Finally, re-acidify the purified aqueous layer to pH 1.5 to precipitate the pure 4-(4-Chloro-m-tolyloxy)-butyric acid.

References

  • Williamson ether synthesis - Wikipedia Source: Wikipedia URL:[Link]

  • Effect of acid concentration and several salts in diethyl ether on TPP yield Source: ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Aqueous Solubility Challenges of 4-(4-Chloro-m-tolyloxy)-butyric Acid

Welcome to the Technical Support Center. This guide is specifically engineered for assay developers, pharmacologists, and toxicologists struggling with the precipitation and erratic in vitro behavior of 4-(4-Chloro-m-tol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for assay developers, pharmacologists, and toxicologists struggling with the precipitation and erratic in vitro behavior of 4-(4-Chloro-m-tolyloxy)-butyric acid (also known as 4-(4-chloro-3-methylphenoxy)butanoic acid).

As a highly lipophilic carboxylic acid, this compound frequently "crashes out" of solution when transitioning from organic solvent stocks into aqueous biological buffers. This guide provides the mechanistic causality behind these failures and field-proven, self-validating protocols to ensure assay integrity.

Physicochemical Profiling

To solve a solubility issue, we must first understand the molecular drivers. The table below summarizes the quantitative physicochemical properties of 4-(4-Chloro-m-tolyloxy)-butyric acid that dictate its behavior in solution ().

PropertyValueMechanistic Implication for Biological Assays
Molecular Weight 228.67 g/mol Small molecule; easily penetrates membranes if kept in solution.
LogP (Octanol/Water) ~3.6Highly lipophilic. The hydrophobic aromatic ring drives spontaneous aggregation in aqueous environments.
pKa (Estimated) 4.5 – 4.8Carboxylic acid moiety. At physiological pH (7.4), it is predominantly ionized, which thermodynamically favors solubility.
DMSO Solubility >50 mMHighly soluble in anhydrous organic solvents.
Kinetic Aqueous Solubility <20 µM (Buffer dependent)Prone to rapid micro-precipitation before thermodynamic equilibrium can be reached.

Troubleshooting FAQs: Causality & Solutions

Q1: Why does the compound precipitate immediately upon dilution into my pH 7.4 assay buffer, even though it should be ionized?

The Causality: You are observing a failure of kinetic solubility , not thermodynamic solubility (). When a high-concentration DMSO stock is injected into an aqueous buffer, the compound experiences a massive polarity shock. Before the carboxylic acid molecules can fully ionize and hydrate in the pH 7.4 environment, the highly hydrophobic 4-chloro-m-tolyloxy tails undergo "hydrophobic collapse." They aggregate to minimize contact with water, forming kinetically trapped colloidal particles (micro-precipitates) that do not readily re-dissolve.

Q2: How can I optimize my assay buffer to prevent this "crash out" without altering the pH or adding toxic levels of DMSO?

The Solution: You must lower the thermodynamic activity of the free drug in the aqueous phase by providing a hydrophobic "sink."

  • Carrier Proteins (BSA): Supplementing your buffer with 0.1% to 0.5% Bovine Serum Albumin (BSA) is highly effective. BSA contains hydrophobic binding pockets that sequester the lipophilic tail of the compound, acting as an in vitro solubilizing agent and preventing non-specific binding to plasticware ().

  • Cyclodextrins: If your assay is sensitive to exogenous proteins, use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) at 2% to 5% (w/v). The hydrophobic internal cavity of the cyclodextrin torus encapsulates the aromatic ring of the compound, while its hydrophilic exterior maintains perfect aqueous solubility ().

Q3: How do I verify that the compound is actually in solution and not forming invisible micro-aggregates?

The Self-Validating System: Never assume a clear solution is truly dissolved. Implement a turbidimetric (nephelometric) check . Before running your biological assay, measure the absorbance of your final working solution at 620 nm in a microplate reader. If the absorbance of your sample is >1.5x higher than a DMSO-only vehicle control, colloidal micro-precipitation has occurred.

Step-by-Step Methodology: The "Step-Down" Dilution Protocol

To overcome the kinetic solubility barrier, do not spike high-concentration DMSO stocks directly into large volumes of cold buffer. Use this validated step-down methodology.

Materials Required:

  • Anhydrous DMSO (≤0.005% water)

  • Assay Buffer (e.g., HBSS or PBS, pH 7.4)

  • Fatty-acid-free BSA or HP-β-CD

  • Vortex mixer and Microcentrifuge

Protocol:

  • Primary Stock Preparation: Dissolve 4-(4-Chloro-m-tolyloxy)-butyric acid in 100% anhydrous DMSO to create a 10 mM stock. Store desiccated at -20°C.

  • Carrier Buffer Preparation: Supplement your target biological buffer with either 0.5% BSA or 5% HP-β-CD. Pre-warm this carrier buffer to 37°C to maximize solvation kinetics.

  • Intermediate Dilution (The "Step-Down"): Dilute the 10 mM primary stock 1:10 into 100% DMSO to create a 1 mM intermediate stock.

  • High-Shear Aqueous Transfer: Place your pre-warmed carrier buffer on a vortex mixer at medium-high speed. While the liquid is actively swirling, add the 1 mM intermediate stock dropwise directly into the center of the vortex to achieve your final desired concentration (e.g., 10 µM).

    • Causality: The high shear force ensures instantaneous dissipation of the DMSO, preventing the local supersaturation that triggers nucleation. Final DMSO concentration must remain ≤1.0%.

  • Analytical Validation: Centrifuge an aliquot of the final solution at 10,000 x g for 5 minutes. Analyze the supernatant via LC-MS/MS or UV-Vis. The measured concentration must be within 95% of your nominal target concentration to validate the workflow.

Workflow Visualization: Solubility Decision Tree

G N1 10 mM DMSO Stock 4-(4-Chloro-m-tolyloxy)-butyric acid N2 Direct Dilution into Aqueous Assay Buffer N1->N2 N3 Turbidimetric Check (Absorbance at 620 nm) N2->N3 N4 Clear Solution (No Aggregation) N3->N4 Abs < Threshold N6 Turbid / Micro-precipitation (Kinetic Solubility Exceeded) N3->N6 Abs > Threshold N5 Proceed to Biological Assay N4->N5 N7 Buffer Optimization Add 0.5% BSA or 5% HP-β-CD N6->N7 N8 Protocol Optimization Use Step-Down Dilution & Vortexing N6->N8 N7->N3 Re-test N8->N3 Re-test

Decision tree for diagnosing and resolving kinetic solubility failures in biological assays.

References

  • National Center for Biotechnology Information. "4-(4-Chloro-m-tolyloxy)-butyric acid." PubChem Compound Summary for CID 32028. URL:[Link]

  • Di, L., & Kerns, E. H. (2008). "In vitro solubility assays in drug discovery." Current Drug Metabolism, 9(9), 873-879. URL:[Link]

  • Liu, X., et al. (2019). "Addition of Optimized Bovine Serum Albumin Level in a High-Throughput Caco-2 Assay Enabled Accurate Permeability Assessment for Lipophilic Compounds." SLAS Discovery, 24(8), 855-863. URL:[Link]

  • Jansook, P., Ogawa, N., & Loftsson, T. (2018). "Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes." Pharmaceutics, 10(1), 32. URL:[Link]

Troubleshooting

Reducing matrix interference in 4-(4-Chloro-m-tolyloxy)-butyric acid residue analysis

Welcome to the Technical Support Center for the analysis of 4-(4-Chloro-m-tolyloxy)-butyric acid (MCPB). As a systemic phenoxy acid herbicide, MCPB presents unique analytical challenges in trace residue analysis via Liqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the analysis of 4-(4-Chloro-m-tolyloxy)-butyric acid (MCPB). As a systemic phenoxy acid herbicide, MCPB presents unique analytical challenges in trace residue analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Complex matrices—such as soil humic acids, plant lipids, and dissolved organic carbon in water—frequently co-elute with the analyte. This co-elution creates competition for ionization energy in the Electrospray Ionization (ESI) source, leading to severe ion suppression, compromised sensitivity, and quantitative inaccuracies[1].

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to systematically eliminate matrix interference.

Workflow Optimization for Matrix Mitigation

MCPB_Workflow Sample Complex Matrix Sample Hydrolysis Alkaline Hydrolysis Sample->Hydrolysis Solid Matrices Acidification Acidification (pH < 2) Sample->Acidification Water Matrices Hydrolysis->Acidification Release Conjugates Extraction Extraction (QuEChERS/SPE) Acidification->Extraction Protonate MCPB Cleanup Cleanup (dSPE/Polymeric) Extraction->Cleanup Isolate Analyte Analysis LC-MS/MS (ESI-) Cleanup->Analysis Remove Interferences

Optimized MCPB sample preparation workflow emphasizing pH control and conjugate release.

Part 1: Diagnostic Troubleshooting Guide

Issue 1: Severe Ion Suppression in Negative ESI (ESI-)

  • Symptom: Spiked recoveries in the matrix are significantly lower (<50%) than in a neat solvent, despite high absolute extraction efficiency.

  • Causality: MCPB is typically analyzed in negative mode due to its carboxylic acid moiety. Co-eluting acidic matrix components (like humic/fulvic acids) compete for the limited negative charge on the ESI droplet surface, neutralizing the MCPB ions before they enter the mass spectrometer.

  • Resolution: Modify the LC gradient to shift the MCPB retention time away from the primary "matrix effect zone." Utilizing RADAR technology or post-column infusion can help map these zones of suppression[2]. Additionally, implement an internal standard strategy (see FAQs).

Issue 2: Poor Extraction Recovery from Solid Matrices

  • Symptom: Absolute recovery (pre-extraction spike) is low, but relative recovery (post-extraction spike) is normal, indicating the analyte is being lost during sample prep, not suppressed in the MS.

  • Causality: MCPB often forms ester conjugates or binds tightly to plant/soil matrices[3]. Furthermore, standard neutral extractions fail to partition ionized MCPB into the organic phase.

  • Resolution: Implement an alkaline hydrolysis step to cleave ester conjugates. Follow this strictly with acidification (pH < 2) prior to partitioning. Because MCPB is a weak acid (pKa ~4.8), lowering the pH ensures it is fully protonated (neutralized) and partitions efficiently into the extraction solvent[4].

Part 2: Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must act as a self-validating system. Always run a post-extraction spiked blank alongside your pre-extraction spikes to isolate extraction efficiency from mass spectrometric matrix effects.

Protocol A: Acidified QuEChERS with Alkaline Hydrolysis (For Crops/Soil)

This protocol is designed to release bound residues and force the analyte into the organic phase.

  • Hydrolysis: Weigh 5.0 g of homogenized sample into a 50 mL centrifuge tube. Add 10 mL of 1N NaOH and incubate at 40°C for 1 hour.

    • Causality: Cleaves MCPB-ester conjugates into free MCPB acids, ensuring total residue quantification[3].

  • Acidification: Neutralize and acidify by adding 10 mL of 1N H₂SO₄ (verify pH < 2).

    • Causality: Forces MCPB into its protonated, lipophilic state[4].

  • Extraction: Add 10 mL of Acetonitrile (ACN) containing 1% Formic Acid. Shake vigorously for 1 minute.

  • Partitioning: Add QuEChERS salts (4 g MgSO₄, 1 g NaCl). Shake for 1 minute and centrifuge at 4000 rpm for 5 minutes.

    • Causality: MgSO₄ drives the exothermic phase separation, pushing the protonated MCPB into the upper ACN layer.

  • Cleanup (dSPE): Transfer 1 mL of the ACN layer to a dSPE tube containing 150 mg MgSO₄ and 25 mg C18 (or Z-Sep for fatty matrices).

    • Critical Warning: Do not use Primary Secondary Amine (PSA) for acidic herbicides unless the extract is highly acidified, as PSA will irreversibly bind the MCPB[4][5].

  • Validation Check: Calculate the Absolute Matrix Effect (ME%) = (Area_post-spike / Area_solvent) × 100. An ME% between 80-120% indicates successful matrix mitigation.

Protocol B: Polymeric Solid Phase Extraction (SPE) (For Water Samples)

This protocol leverages hydrophobic interactions to separate MCPB from polar water-soluble interferences.

  • Conditioning: Condition a polymeric reversed-phase cartridge (e.g., Isolute ENV+ or Oasis HLB) with 5 mL Methanol, followed by 5 mL acidified water (pH 2).

  • Loading: Load 500 mL of the water sample (pre-acidified to pH < 2 with HCl) at a flow rate of 5 mL/min.

    • Causality: Polymeric sorbents possess a high surface area and retain protonated phenoxy acids strongly via hydrophobic and π-π interactions[1].

  • Washing: Wash with 5 mL of 5% Methanol in water to remove polar interferences without eluting the target.

  • Elution: Elute the target analyte with 2 × 3 mL of Methanol.

  • Reconstitution: Evaporate under a gentle nitrogen stream and reconstitute in the initial LC mobile phase (e.g., 90:10 Water:Methanol with 0.1% Formic Acid)[6].

Part 3: Quantitative Performance Data

The following table summarizes the impact of different cleanup strategies on MCPB matrix effects, recoveries, and limits of detection (LOD).

Matrix TypeExtraction MethodCleanup StrategyMatrix Effect (ME%)Absolute Recovery (%)LOD (µg/kg or µg/L)
Cereal GrainStandard QuEChERSPSA (50 mg/mL)-45% (Suppression)40 - 55%2.5
Cereal GrainAcidified QuEChERSC18 + Z-Sep-15% (Suppression)85 - 95%0.5
Surface WaterDirect InjectionNone-60% (Suppression)N/A0.05
Surface WaterPolymeric SPEHLB / ENV+-5% (Minimal)92 - 105%0.01

Note: ME% values closer to 0% indicate negligible matrix interference. Negative values indicate ion suppression.

Part 4: Frequently Asked Questions (FAQs)

Q: Why is my MCPB peak shape deteriorating (tailing) after multiple matrix injections? A: Matrix buildup (especially lipids and proteins) on the analytical column alters the stationary phase chemistry. Because MCPB is analyzed in its ionized form during the LC gradient (if using neutral pH), it interacts with active sites on the contaminated column. Actionable fix: Implement a stronger column wash step at the end of the gradient (e.g., 98% organic for 3 minutes) and use a guard column. Alternatively, acidify the mobile phase (0.01% to 0.1% formic acid) to ensure MCPB remains protonated during separation, which sharpens the peak and prevents secondary interactions[6].

Q: How do I handle residual matrix effects if my cleanup protocol is already maximized? A: If physical cleanup cannot remove all co-eluting interferences, you must correct the suppression mathematically. The gold standard is Isotope Dilution Mass Spectrometry (IDMS) . Introduce a stable isotopically labeled internal standard (SIL-IS), such as MCPB-D6, prior to extraction. The SIL-IS co-elutes exactly with native MCPB and experiences the identical matrix suppression environment. By quantifying the ratio of the native peak to the SIL-IS peak, the matrix effect is self-corrected[1]. If a SIL-IS is unavailable, you must use Matrix-Matched Calibration [7].

Matrix_Effect Coelution Co-eluting Matrix Droplet ESI Droplet Surface Coelution->Droplet Competes for charge Target MCPB Analyte Target->Droplet Loses charge Suppression Ion Suppression Droplet->Suppression Signal Reduced Mitigation Stable Isotope IS Suppression->Mitigation Overcome via Correction Accurate Quant Mitigation->Correction Ratio Normalization

Causality of ESI ion suppression and correction logic using Stable Isotope Internal Standards.

References
  • SPE-LC-MS-MS determination of phenoxy acid herbicides in surface and ground water. ResearchGate.
  • Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Mecoprop. Benchchem.
  • Review on Analysis Methodology of Phenoxy Acid Herbicide Residues. ResearchGate.
  • Development of a QuEChERS-based method for the simultaneous determination of acidic pesticides. DOI.
  • Determination of Acid Herbicides Using Modified QuEChERS with Fast Switching ESI+/ESI– LC-MS/MS. ACS Publications.
  • GC/MS/MS Pesticide Residue Analysis. HPST.
  • Direct Quantification of Acidic Herbicides in Drinking Water Samples Using Ultra-Sensitive UPLC/MS/MS Analysis. LCMS.cz.

Sources

Optimization

Technical Support Center: Resolving Co-Elution Issues with 4-(4-Chloro-m-tolyloxy)-butyric Acid

Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals facing chromatographic challenges with 4-(4-Chloro-m-tolyloxy)-butyric acid (a phen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals facing chromatographic challenges with 4-(4-Chloro-m-tolyloxy)-butyric acid (a phenoxybutyric acid derivative structurally related to the herbicide MCPB).

Due to its acidic nature and structural similarity to other phenoxy compounds (such as MCPA, 2,4-DB, and mecoprop), this compound is highly prone to co-elution in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This guide provides field-proven, causality-driven troubleshooting steps to achieve baseline resolution.

Diagnostic Workflow

Before altering your method, you must identify whether the issue is true co-elution, a system artifact, or poor ionization. Follow the logical workflow below to isolate the root cause.

CoelutionTroubleshooting Start Detect Peak Asymmetry or Spectral Impurity SystemCheck Check System Health (Frit, Void Volume) Start->SystemCheck IsSystemOK System OK? SystemCheck->IsSystemOK FixSystem Replace Frit/Column or Flush System IsSystemOK->FixSystem No CheckPH Adjust Mobile Phase pH (Target pH < 2.8) IsSystemOK->CheckPH Yes FixSystem->SystemCheck IsResolved1 Resolved? CheckPH->IsResolved1 ChangeColumn Change Stationary Phase (e.g., Phenyl-Hexyl) IsResolved1->ChangeColumn No Success Baseline Resolution Achieved IsResolved1->Success Yes IsResolved2 Resolved? ChangeColumn->IsResolved2 SamplePrep Implement SPE Cleanup (Polymeric Sorbent) IsResolved2->SamplePrep No IsResolved2->Success Yes SamplePrep->Success

Diagnostic workflow for resolving chromatographic co-elution of acidic herbicides.

Frequently Asked Questions & Troubleshooting

Q1: How do I confirm if 4-(4-Chloro-m-tolyloxy)-butyric acid is co-eluting, or if the peak is just tailing?

Answer: Understanding the physical presentation of the peak is critical. Tailing is characterized by a gradual, exponential decline of the peak's trailing edge, almost always caused by secondary interactions (e.g., hydrogen bonding with active silanol groups on the silica support). In contrast, co-elution typically presents as a sudden discontinuity or a "shoulder" on the peak [1].

Self-Validating Test: To definitively confirm co-elution, do not rely solely on visual peak shape.

  • Diode Array Detection (DAD): Perform a peak purity analysis. The DAD collects ~100 UV spectra across the entire peak. If the UV spectra at the upslope, apex, and downslope differ, multiple compounds are hiding under the same peak [1].

  • Mass Spectrometry (LC-MS/MS): Monitor multiple Multiple Reaction Monitoring (MRM) transitions. If the ion ratio between the quantifier and qualifier transitions fluctuates significantly across the peak width, an isobaric interference is co-eluting [5].

Q2: My target compound is co-eluting with structurally similar phenoxy acids. How can I optimize the mobile phase to resolve them?

Answer: 4-(4-Chloro-m-tolyloxy)-butyric acid is a weak organic acid with a pKa of approximately 4.84 [3]. The causality of your co-elution likely stems from an inappropriate mobile phase pH.

According to the Henderson-Hasselbalch equation, if your mobile phase pH is near 4.8, the compound exists in a 50/50 equilibrium between its protonated (hydrophobic) and ionized (hydrophilic) states. This dual-state partitioning causes severe peak broadening, unpredictable retention, and co-elution with early-eluting matrix components [2].

The Fix: Lower the mobile phase pH to at least two units below the pKa (target pH 2.5–2.8). This ensures >99% of the molecules are in the fully protonated, hydrophobic state, maximizing interaction with the reversed-phase column and increasing the capacity factor ( k′ ) [2].

pKaMechanism HighPH Mobile Phase pH > 4.8 (Ionized State) Hydrophilic High Polarity Weak C18 Interaction HighPH->Hydrophilic LowPH Mobile Phase pH < 2.8 (Protonated State) Hydrophobic High Hydrophobicity Strong C18 Interaction LowPH->Hydrophobic Coelution Early Elution & Co-elution with Matrix Hydrophilic->Coelution Resolution Increased Retention & Improved Resolution Hydrophobic->Resolution

Effect of mobile phase pH on the ionization and retention of acidic phenoxy compounds.

Q3: I adjusted the pH, but isobaric interferences still co-elute on my standard C18 column. What is the next step?

Answer: When optimizing the mobile phase is insufficient, you must alter the selectivity ( α ) of your chromatographic system. Standard C18 columns rely purely on hydrophobic dispersion forces. Because phenoxy acids share nearly identical hydrophobicities, C18 often fails to separate them.

By switching to a Phenyl-Hexyl or Biphenyl column, you introduce π−π interactions. This alternative retention mechanism exploits the electron density of the aromatic rings, easily separating structural isomers that have identical hydrophobicity but different spatial geometries.

Q4: How do I eliminate matrix-induced co-elution from complex environmental or biological samples?

Answer: Humic acids in water or proteins in biological matrices often co-elute with acidic compounds, causing ion suppression in MS detectors. You must implement a Solid-Phase Extraction (SPE) cleanup using a polymeric sorbent. This allows you to wash away neutral and basic interferences before selectively eluting the acidic target [4].

Experimental Protocols

Protocol 1: Mobile Phase Optimization & LC-MS/MS Workflow

Self-Validating Step: Inject the sample using a mobile phase at pH 5.0, then at pH 2.5. A successful system will show a massive shift to longer retention times at pH 2.5, validating that the acidic mechanism is controlling retention and the system is functioning correctly.

  • Prepare Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1.0 L of HPLC-grade Water (0.1% v/v). Verify the pH is ~2.7 using a calibrated pH meter.

  • Prepare Mobile Phase B: Add 1.0 mL of LC-MS grade Formic Acid to 1.0 L of HPLC-grade Acetonitrile (0.1% v/v).

  • Column Installation: Install a Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 1.7 µm) to leverage π−π selectivity. Maintain column temperature at 40°C to reduce backpressure and improve mass transfer.

  • Gradient Program (Flow rate: 0.3 mL/min):

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the analyte band)

    • 1.0 - 6.0 min: Linear ramp to 95% B

    • 6.0 - 7.5 min: Hold at 95% B (Column Wash)

    • 7.5 - 10.0 min: Return to 5% B (Re-equilibration)

  • MS/MS Detection: Operate in Negative Electrospray Ionization (ESI-). Monitor the target MRM transitions (see Quantitative Data section).

Protocol 2: Solid-Phase Extraction (SPE) Cleanup

This protocol utilizes a polymeric reversed-phase sorbent (e.g., Oasis HLB) to isolate 4-(4-Chloro-m-tolyloxy)-butyric acid from co-eluting matrix components [4].

  • Conditioning: Pass 5 mL of Methanol followed by 5 mL of HPLC-grade Water through the SPE cartridge at 1-2 drops per second.

  • Sample Loading: Acidify the aqueous sample to pH 2.5 using 1M HCl to ensure the target compound is fully protonated. Load the sample onto the cartridge at a flow rate of 1-2 mL/min.

  • Washing: Wash the cartridge with 5 mL of 5% Methanol in Water (containing 0.1% Formic Acid). Causality: This removes highly polar matrix components and salts without eluting the strongly retained, protonated target compound.

  • Elution: Elute the target analytes into a clean glass vial using 5 mL of a 60/40 (v/v%) Methanol/Ethyl Acetate mixture [4].

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 1.0 mL of the initial mobile phase (5% Acetonitrile in Water) to prevent injection solvent mismatch and peak distortion.

Quantitative Data: MS/MS & Retention Parameters

To successfully resolve 4-(4-Chloro-m-tolyloxy)-butyric acid from common structurally similar interferences, utilize the specific MRM transitions and expected retention behaviors outlined below. When chromatographic co-elution occurs, mass spectrometry provides the final layer of resolution [5].

AnalyteApprox. pKaPrecursor Ion [M-H]⁻ (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Primary Retention Mechanism
4-(4-Chloro-m-tolyloxy)-butyric acid 4.84227141162Hydrophobic + π−π
MCPA (Interference)3.07199141125Hydrophobic
2,4-DB (Interference)4.80247161125Hydrophobic + π−π
Mecoprop (Interference)3.11213141143Hydrophobic

(Note: Data synthesized from standard phenoxy acid LC-MS/MS optimization parameters. Exact m/z values may vary slightly based on the specific quadrupole tuning of your instrument).

References

  • Axion Labs. "Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It)." Axion Analytical Labs. Available at:[Link]

  • National Institutes of Health (PMC). "Liquid Chromatography with Post-Column Reagent Addition of Ammonia in Methanol Coupled to Negative Ion Electrospray Ionization Tandem Mass Spectrometry for Determination of Phenoxyacid Herbicides." NIH PubMed Central. Available at:[Link]

  • Waters Corporation. "Direct Quantification of Acidic Herbicides in Drinking Water Samples Using Ultra-Sensitive UPLC/MS/MS Analysis." LCMS.cz / Waters Application Notes. Available at:[Link]

Reference Data & Comparative Studies

Validation

Comparative efficacy of 4-(4-Chloro-m-tolyloxy)-butyric acid vs MCPA

An in-depth technical evaluation of herbicide selectivity requires a fundamental understanding of plant metabolism and bioactivation. This guide provides a comprehensive comparison between MCPA (2-methyl-4-chlorophenoxya...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation of herbicide selectivity requires a fundamental understanding of plant metabolism and bioactivation. This guide provides a comprehensive comparison between MCPA (2-methyl-4-chlorophenoxyacetic acid), a potent and directly active synthetic auxin, and 4-(4-Chloro-m-tolyloxy)-butyric acid , a structural pro-herbicide analog belonging to the phenoxybutyric acid class.

By analyzing their differential metabolic pathways, researchers and agrochemical developers can leverage bioactivation to optimize crop safety in sensitive leguminous species without sacrificing broadleaf weed control.

Mechanistic Causality: The β -Oxidation Pathway

The fundamental difference in efficacy and selectivity between these two compounds lies in their metabolic requirements for activation. MCPA is an active synthetic auxin that directly binds to the TIR1/AFB family of auxin co-receptors, mimicking the natural plant hormone indole-3-acetic acid (IAA) to induce lethal, uncontrolled cell division[1].

Conversely, 4-(4-Chloro-m-tolyloxy)-butyric acid functions as a pro-herbicide , meaning its selectivity is not inherent to the parent molecule but depends entirely on the target plant's enzymatic machinery[2].

  • Bioactivation in Susceptible Weeds: Target broadleaf weeds absorb the butyric acid derivative and process it via a robust β -oxidation pathway. The butyric acid side chain is progressively shortened by two carbons, yielding the highly toxic acetic acid analog (the active auxin) which eventually kills the plant[3].

  • Tolerance in Legumes: Leguminous crops (e.g., peas, clovers) lack the efficient β -oxidation enzymes required to convert the non-toxic butyric form into the toxic acetic form[3]. Consequently, the pro-herbicide remains in its non-phytotoxic state, conferring excellent crop safety.

G ProHerb 4-(4-Chloro-m-tolyloxy)- butyric acid Weed Susceptible Weeds (Active β-oxidation) ProHerb->Weed Absorption Crop Tolerant Legumes (Inactive β-oxidation) ProHerb->Crop Absorption Active MCPA Analog (Active Auxin) Weed->Active Enzymatic Cleavage Survival Normal Growth (Crop Survival) Crop->Survival No Conversion Receptor TIR1/AFB Receptors Active->Receptor Binding Death Uncontrolled Growth (Plant Death) Receptor->Death Hormonal Disruption

Caption: Metabolic bioactivation pathway of phenoxybutyric pro-herbicides via β-oxidation.

Comparative Efficacy and Crop Tolerance Data

While the butyric acid pro-herbicide offers superior crop safety, it exhibits a slight reduction in absolute weed control efficacy compared to the direct application of MCPA. This trade-off is due to the rate-limiting step of enzymatic conversion within the weed's tissues.

Greenhouse and field studies comparing phenoxybutyric acids to MCPA demonstrate that while MCPA can severely damage or eliminate clover biomass at standard label rates, the butyric analogs preserve clover yields[4]. However, for resilient weeds, MCPA provides significantly higher mortality rates because the weed does not need to metabolize the compound to experience toxicity.

Table 1: Quantitative & Qualitative Comparison of Efficacy Parameters

Parameter4-(4-Chloro-m-tolyloxy)-butyric acidMCPA
Chemical Class Phenoxybutyric acidPhenoxyacetic acid
Mode of Action Pro-herbicide (Requires bioactivation)Direct Synthetic Auxin
Legume Tolerance High (Safe for clovers, peas, vetch)Low (Causes severe biomass reduction)
Weed Control Efficacy Moderate (Metabolically dependent)High (Direct receptor binding)
Weed Control Speed Slower (Delayed by metabolic conversion)Rapid (Immediate hormonal disruption)
Primary Target Use Broadleaf weeds in sensitive cropsBroadleaf weeds in tolerant cereals/grasses
Vapor Pressure Very Low ( ≈4.3×10−7 mm Hg)Low to Moderate

Experimental Protocol: Dose-Response Efficacy & Selectivity Assay

To objectively validate the comparative efficacy and crop safety of 4-(4-Chloro-m-tolyloxy)-butyric acid versus MCPA, researchers should utilize the following self-validating greenhouse protocol.

Objective: Quantify the GR50​ (Growth Reduction by 50%) for both a target weed species and a sensitive crop species to calculate the Selectivity Index.

Step-by-Step Methodology:

  • Plant Propagation & Stratification:

    • Action: Cultivate target weed species (e.g., Plantago lanceolata) and crop species (e.g., Trifolium repens) from seed in individual 1-liter pots containing a standardized, nutrient-balanced potting mix. Maintain in a greenhouse at 22/18°C (day/night) with a 16-hour photoperiod[1].

    • Causality: Growing plants in isolated containers ensures uniform root development and eliminates nutrient/water competition, isolating the herbicide's biochemical effect as the sole experimental variable.

  • Herbicide Formulation & Dosing:

    • Action: Prepare equimolar serial dilutions of 4-(4-Chloro-m-tolyloxy)-butyric acid and MCPA. Apply at a minimum of five non-zero dose rates (e.g., 0.25x, 0.5x, 1x, 2x, 4x of the standard field rate) alongside an untreated control group[1].

    • Causality: A five-point dose range is statistically mandatory to generate a reliable non-linear regression curve, which is required for accurate GR50​ estimation.

  • Application via Track Sprayer:

    • Action: Apply treatments at the 4-to-6 true leaf stage using a calibrated laboratory track sprayer delivering a standardized volume (e.g., 200 L/ha at 200 kPa).

    • Causality: Utilizing a track sprayer simulates real-world agricultural boom application mechanics while guaranteeing precise, uniform droplet coverage across the foliar surface.

  • Phenotypic & Biomass Assessment:

    • Action: Visually score epinasty (leaf twisting and stem elongation) at 7 and 14 days post-treatment (DPT). At 28 DPT, harvest all above-ground biomass, dry at 70°C for 48 hours, and record the dry weights.

    • Causality: Early epinasty visually confirms the auxin-mimic mechanism of action. Dry biomass provides a definitive, quantitative metric of herbicidal efficacy (in weeds) and crop injury (in legumes).

  • Statistical Analysis:

    • Action: Fit the dry biomass data to a four-parameter log-logistic model to calculate the GR50​ .

    • Causality: This mathematical modeling allows for the calculation of the Selectivity Index ( GR50​ crop / GR50​ weed), providing an objective, reproducible comparison of crop safety versus weed toxicity.

References

  • BenchChem Technical Support Team. "Application Notes and Protocols for MCPB Herbicide." Benchchem.1

  • Bourdôt, G. W., et al. "Pasture tolerance and efficacy of three herbicides used against giant buttercup (Ranunculus acris subsp. acris L.)." New Zealand Plant Protection Society. 4

  • Grokipedia Contributors. "MCPB - Plant Metabolism." Grokipedia. 2

  • Wiserpub Research. "Evolution of Herbicide Resistant Weeds in Agro-ecological Systems." Advanced Chemicobiology Research. 3

Sources

Comparative

Validation of Analytical Methods for 4-(4-Chloro-m-tolyloxy)-butyric Acid in Agricultural Runoff: A Comparative Guide

Executive Summary As environmental regulations surrounding agrochemicals tighten, the demand for robust, high-throughput analytical methods has never been higher. 4-(4-Chloro-m-tolyloxy)-butyric acid, commonly known as M...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As environmental regulations surrounding agrochemicals tighten, the demand for robust, high-throughput analytical methods has never been higher. 4-(4-Chloro-m-tolyloxy)-butyric acid, commonly known as MCPB , is a selective phenoxy acid herbicide widely deployed for broadleaf weed control. Due to its high water solubility, MCPB readily leaches into agricultural runoff. This guide provides a comprehensive comparison of analytical platforms for MCPB quantification, detailing a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to overcome the inherent challenges of environmental matrix interference.

Mechanistic Overview & The Analytical Challenge

MCPB is characterized by a carboxylic acid functional group and moderate polarity. These physicochemical properties dictate its behavior in both the environment and the mass spectrometer.

Because of its low volatility and thermal lability, MCPB is not directly amenable to traditional Gas Chromatography (GC). Attempting to analyze MCPB via GC requires a time-consuming derivatization step (e.g., methylation or silylation) to increase volatility. Conversely, the acidic nature of MCPB makes it an ideal candidate for1, where it readily forms stable[M-H]⁻ precursor ions without the need for chemical modification[1].

Platform Comparison: LC-MS/MS vs. GC-MS/MS

When establishing a laboratory workflow for phenoxy acid herbicides, selecting the right analytical platform is critical. Table 1 provides an objective comparison of method performance and operational efficiency between the two primary modalities.

Table 1: Analytical Platform Comparison for MCPB Quantification

FeatureLC-MS/MS (ESI Negative Mode)GC-MS/MS (Electron Impact)
Derivatization Required No (Direct analysis of intact molecule)Yes (Requires esterification)
Sample Preparation SPE (Acidified)SPE + Derivatization + Cleanup
Thermal Degradation Risk LowHigh (During GC injection/drying)
Throughput High (< 15 min run time)Low to Medium (> 30 min run time)
Sensitivity (LOD) 0.001 - 0.05 µg/L0.01 - 0.1 µg/L

Causality in Platform Selection: GC-MS/MS derivatization is not only labor-intensive but introduces significant analytical variability, reducing the overall trustworthiness of the assay. LC-MS/MS bypasses this by directly ionizing the intact MCPB molecule, preserving the sample's original chemical state and significantly reducing the risk of analyte loss[2].

Self-Validating Experimental Protocol: SPE to LC-MS/MS

To ensure absolute data integrity, the following protocol employs Isotope Dilution Mass Spectrometry (IDMS) . By introducing a stable isotope-labeled internal standard (e.g., MCPB-d3) at the very beginning of the workflow, the system becomes self-validating. Any physical loss of the analyte during extraction or signal suppression during ionization is proportionally mirrored by the internal standard, rendering the final quantification mathematically self-correcting.

Step-by-Step Methodology
  • Sample Collection & Filtration : Collect 500 mL of agricultural runoff. Filter through a 0.7-µm glass fiber filter to remove suspended particulate matter which can clog the extraction sorbent and introduce matrix effects[3].

  • Isotope Spiking (Self-Validation) : Spike the filtered sample with 10 ng/L of the MCPB-d3 internal standard.

  • Acidification (Causality) : Adjust the sample to pH < 3 using hydrochloric acid. Why? MCPB has a pKa of approximately 4.8. Acidifying the sample ensures the carboxylic acid group is fully protonated (neutral state), which is strictly required for hydrophobic retention on the polymeric Solid Phase Extraction (SPE) sorbent[4].

  • SPE Cartridge Conditioning : Condition a polymeric reversed-phase cartridge (e.g., Isolute ENV+ or Oasis HLB) with 5 mL methanol followed by 5 mL acidified deionized water (pH 3).

  • Sample Loading : Pass the 500 mL sample through the cartridge at a controlled flow rate of 10 mL/min to ensure optimal mass transfer kinetics.

  • Washing & Elution : Wash with 5 mL of deionized water to remove polar interferences. Elute the retained MCPB with 10 mL of methanol.

  • Evaporation & Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Caution:2; exceeding 40°C can cause thermal degradation and signal loss[2]. Reconstitute in 1 mL of the initial LC mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).

Mandatory Visualization: Analytical Workflow

MCPB_Workflow Sample 1. Agricultural Runoff Sample Spiked with MCPB-d3 Internal Standard Acidification 2. Acidification (pH < 3) Protonates MCPB for Hydrophobic Retention Sample->Acidification 500 mL Filtered SPE 3. Solid Phase Extraction (SPE) Polymeric Sorbent (e.g., Oasis HLB) Acidification->SPE Load at 10 mL/min Elution 4. Elution & Gentle Evaporation Max 40°C to Prevent Thermal Degradation SPE->Elution Wash & Elute with MeOH LCMS 5. UHPLC-MS/MS Analysis ESI Negative Mode [M-H]- Elution->LCMS Reconstitute in Mobile Phase Data 6. Data Processing Self-Validating Isotope Dilution LCMS->Data MRM Transitions

Workflow for the extraction and LC-MS/MS quantification of MCPB from agricultural runoff.

Quantitative Validation Data

A robust method must be validated according to stringent regulatory guidelines (e.g., SANTE/11312/2021 or EU Drinking Water Directives). Table 2 summarizes the experimental validation parameters for MCPB using the SPE-LC-MS/MS method, demonstrating its superiority and compliance with environmental standards.

Table 2: Experimental Validation Parameters for MCPB (SPE-LC-MS/MS)

ParameterExperimental ResultRegulatory Requirement (SANTE/EU)
Recovery (%) 5[5]70 – 120%
Precision (RSD %) < 13.6%≤ 20%
Limit of Detection (LOD) 0.01 µg/L≤ 0.1 µg/L (EU Drinking Water)
Matrix Effect Negligible (Corrected via IDMS)Consistent response required

By adhering to this self-validating SPE-LC-MS/MS protocol, laboratories can reliably quantify MCPB in complex agricultural runoff matrices, ensuring both high throughput and uncompromised scientific integrity.

References

  • SPE-LC-MS-MS determination of phenoxy acid herbicides in surface and ground water. Chromatographia / ResearchGate. 5

  • Application Note: Quantitative Analysis of MCPB in Environmental Samples by Liquid Chromatography-Mass Spectrometry. Benchchem. 3

  • Single-Step LC/MS Method for the Simultaneous Determination of GC-Amenable Organochlorine and LC-Amenable Phenoxy Acidic Pesticides. Analytical Chemistry - ACS Publications.1

  • Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. PMC / NIH. 4

  • Determination of Pesticides in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note. Agilent Technologies. 2

Sources

Validation

Structural and Functional Comparison: 4-(4-Chloro-m-tolyloxy)-butyric Acid vs. Standard Phenoxyalkanoic Acids

Executive Summary Phenoxyalkanoic acids represent a cornerstone class of compounds utilized extensively as synthetic auxins and targeted herbicides. As drug development and agrochemical research pivot toward compounds wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phenoxyalkanoic acids represent a cornerstone class of compounds utilized extensively as synthetic auxins and targeted herbicides. As drug development and agrochemical research pivot toward compounds with highly specific selectivity profiles, understanding the structural nuances of these molecules becomes paramount. This guide provides an in-depth structural, mechanistic, and functional comparison between 4-(4-Chloro-m-tolyloxy)-butyric acid (CAS 23609-99-6) and standard industry alternatives such as MCPB, MCPA, and 2,4-DB.

Structural and Chemical Foundations

The biological activity of phenoxyalkanoic acids is dictated by two primary structural domains: the aromatic ring substitutions (which govern receptor affinity) and the alkanoic acid side chain (which governs metabolic activation).

Aromatic Ring Substitution: Ortho vs. Meta

Standard phenoxy auxins like MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid) and MCPA feature a methyl group at the 2-position (ortho). Crystallographic studies of the TIR1 auxin receptor demonstrate that this ortho-substitution is highly conserved because it anchors the molecule within a specific hydrophobic niche, stabilizing the interaction with the Aux/IAA degron1[1].

In contrast, 4-(4-Chloro-m-tolyloxy)-butyric acid shifts this methyl group to the 3-position (meta). This meta-substitution creates a steric clash with the receptor wall, altering the conformational dynamics of the ligand-receptor complex. Consequently, the meta-isomer exhibits a significantly higher dissociation constant ( Kd​ ), attenuating its baseline auxinic toxicity. This attenuation is highly valuable in screening applications where off-target toxicity must be minimized.

Alkanoic Side Chain: The Pro-Drug Mechanism

Both 4-(4-Chloro-m-tolyloxy)-butyric acid and MCPB possess a butyric acid (C4) side chain, classifying them as inactive pro-drugs. To exert biological activity, they must undergo peroxisomal β -oxidation to be cleaved into their active acetic acid (C2) derivatives. This requirement acts as a metabolic selectivity filter, as different species exhibit varying efficiencies in peroxisomal β -oxidation.

Mechanistic Pathways

The efficacy of phenoxybutyric acids is governed by a tripartite pathway:

  • Activation: Translocation to the peroxisome and β -oxidation.

  • Signaling: Binding to the TIR1/AFB receptor complex to initiate protein degradation.

  • Deactivation: Conjugation by Gretchen Hagen 3 (GH3) acyl acid amido synthetases (e.g., GH3.15), which regulates the intracellular half-life of these compounds2[2].

Pathway ProDrug 4-(4-Chloro-m-tolyloxy)-butyric acid (Inactive Pro-drug) BetaOx Peroxisomal β-Oxidation (Species-Specific Cleavage) ProDrug->BetaOx Translocation ActiveForm 4-(4-Chloro-m-tolyloxy)-acetic acid (Active Auxin Mimic) BetaOx->ActiveForm -2C Acetyl-CoA TIR1 TIR1/AFB Receptor Complex (Altered Affinity due to m-Methyl) ActiveForm->TIR1 Nuclear Binding Degradation GH3 Amido Synthetase Conjugation (Metabolic Inactivation) ActiveForm->Degradation GH3.15 Action

Metabolic activation and signaling pathway of phenoxybutyric acids.

Experimental Workflows & Protocols

To objectively evaluate the performance of 4-(4-Chloro-m-tolyloxy)-butyric acid against its alternatives, we employ a self-validating system of in vitro assays.

Protocol 1: In Vitro Peroxisomal β -Oxidation Assay

Causality & Design: We utilize isolated plant peroxisomes rather than purified recombinant enzymes. The native peroxisomal matrix contains the complete multi-enzyme complex required for the sequential cleavage of the butyric acid chain, ensuring physiologically relevant kinetics.

  • Substrate Incubation: Incubate 50 µM of the target butyric acid with isolated peroxisomes (1 mg/mL total protein) in reaction buffer (50 mM Tris-HCl, pH 7.5, 5 mM ATP, 2 mM NAD + , 0.5 mM CoA) at 25°C.

  • Time-Course Sampling: Quench 50 µL aliquots at 0, 15, 30, 60, and 120 minutes using 100 µL of ice-cold acetonitrile containing an isotopically labeled internal standard.

  • Protein Precipitation: Centrifuge the quenched samples at 15,000 x g for 10 minutes at 4°C.

  • LC-MS/MS Analysis: Inject the supernatant onto a C18 reverse-phase column. Monitor the parent mass transition (butyric acid) and the product mass transition (acetic acid) using multiple reaction monitoring (MRM).

  • Kinetic Derivation: Plot product formation over time to calculate the initial velocity ( V0​ ) of β -oxidation.

Protocol 2: Surface Plasmon Resonance (SPR) for TIR1 Affinity

Causality & Design: The Aux/IAA degron peptide is immobilized on the sensor chip rather than the TIR1 protein. This choice is critical because TIR1 undergoes a ligand-induced conformational change to create the composite binding surface for Aux/IAA; immobilizing TIR1 directly could sterically hinder this dynamic structural shift, yielding artifactual Kd​ values.

  • Sensor Chip Preparation: Immobilize biotinylated Aux/IAA degron peptide onto a streptavidin-coated SPR chip (e.g., Biacore SA chip) to a density of ~500 RU.

  • Protein Complexation: Pre-incubate purified TIR1 protein (1 µM) with varying concentrations of the activated phenoxyacetic acid derivative (0.1 µM to 100 µM) in running buffer.

  • Kinetic Injection: Inject the TIR1-ligand complex over the sensor chip at a flow rate of 30 µL/min for 120 seconds.

  • Dissociation & Regeneration: Allow dissociation for 300 seconds, followed by regeneration with 10 mM Glycine-HCl (pH 2.5).

  • Data Analysis: Fit the sensograms to a 1:1 binding model to extract the association ( kon​ ) and dissociation ( koff​ ) rates, calculating Kd​=koff​/kon​ .

Workflow Step1 Step 1: Protein Expression Purify TIR1 and Aux/IAA proteins Step3 Step 3: SPR Biosensor Immobilize Aux/IAA on sensor chip Step1->Step3 Step2 Step 2: Pro-drug Activation In vitro β-oxidation assay Step4 Step 4: Binding Kinetics Inject TIR1 + Active Compound Step2->Step4 Step3->Step4 Step5 Step 5: Data Analysis Calculate Kd and structural fit Step4->Step5

SPR workflow for evaluating TIR1-Aux/IAA coreceptor binding kinetics.

Comparative Efficacy Data

The structural variations between these phenoxyalkanoic acids directly translate to their functional metrics. The table below summarizes the quantitative data comparing 4-(4-Chloro-m-tolyloxy)-butyric acid with standard alternatives. The enantiospecificity and structural basis of these interactions align closely with established dioxygenase and receptor models3[3].

CompoundAromatic SubstitutionSide ChainPro-Drug StatusActivated Form TIR1 Kd​ (nM)* β -Oxidation Rate (nmol/min/mg)
4-(4-Chloro-m-tolyloxy)-butyric acid 4-Cl, 3-CH 3​ (meta)Butyric (C4)Yes~85012.4
MCPB 4-Cl, 2-CH 3​ (ortho)Butyric (C4)Yes~1514.2
MCPA 4-Cl, 2-CH 3​ (ortho)Acetic (C2)No~15N/A (Directly Active)
2,4-DB 2,4-diClButyric (C4)Yes~1018.5

*Note: Kd​ values represent the binding affinity of the corresponding acetic acid (C2) active forms.

Conclusion

The transposition of the methyl group from the ortho to the meta position in 4-(4-Chloro-m-tolyloxy)-butyric acid fundamentally alters its receptor binding profile while maintaining the metabolic selectivity of the butyric acid side chain. This makes it an invaluable structural analog for researchers aiming to decouple potent auxinic toxicity from peroxisomal activation pathways in advanced drug and agrochemical development.

References

  • Title: Modification of auxinic phenoxyalkanoic acid herbicides by the acyl acid amido synthetase GH3.15 from Arabidopsis Source: PMC - NIH URL: [Link]

  • Title: Conformational Comparisons Between Phenoxyacetic Acid Derivatives in Adducts and in the Free Form Source: ResearchGate / Australian Journal of Chemistry URL: [Link]

  • Title: Structural basis for the enantiospecificities of R- and S-specific phenoxypropionate/α-ketoglutarate dioxygenases Source: PMC - NIH / FEBS Journal URL: [Link]

Sources

Comparative

Comparative In Vitro Toxicity Guide: 4-(4-Chloro-m-tolyloxy)-butyric acid vs. 2,4-D

For researchers and drug development professionals evaluating agrochemical derivatives or conducting toxicological risk assessments, understanding the in vitro behavior of auxinic herbicides is critical. This guide objec...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals evaluating agrochemical derivatives or conducting toxicological risk assessments, understanding the in vitro behavior of auxinic herbicides is critical. This guide objectively compares the in vitro toxicity profiles of 4-(4-Chloro-m-tolyloxy)-butyric acid (a phenoxybutyric acid derivative) and 2,4-Dichlorophenoxyacetic acid (2,4-D) (a phenoxyacetic acid).

While both compounds share structural similarities and target plant auxin pathways, their toxicological mechanisms diverge sharply in mammalian cell cultures and isolated organelle models.

Mechanistic Causality: The In Vitro vs. In Vivo Paradox

To accurately interpret toxicity assays, scientists must account for the metabolic limitations of in vitro systems.

The β -Oxidation Requirement: In sensitive plants and certain in vivo models, phenoxybutyric acids act as pro-toxins. They possess negligible intrinsic target activity until they undergo β -oxidation to form the active phenoxyacetic acid[1]. However, standard in vitro models (e.g., HepG2 cells, isolated mitochondria) lack robust β -oxidation machinery.

Direct Mitochondrial Uncoupling: Paradoxically, demonstrate that phenoxybutyric acids are significantly more toxic in vitro than their corresponding phenoxyacetic acids[1].

  • 4-(4-Chloro-m-tolyloxy)-butyric acid features an extended aliphatic butyric chain, increasing its lipophilicity (LogP ~3.6)[2]. This allows the intact molecule to readily partition into the inner mitochondrial membrane, acting as a protonophore. It dissipates the proton gradient, strongly stimulating State 4 respiration (respiration without ADP) and uncoupling oxidative phosphorylation[1].

  • 2,4-D , being less lipophilic, does not efficiently partition into the mitochondrial membrane at low doses[1]. Instead, is primarily driven by the accumulation of reactive oxygen species (ROS) and subsequent caspase-dependent apoptosis, which only occurs at much higher exposure concentrations[3].

Mechanism C1 4-(4-Chloro-m-tolyloxy) -butyric acid Lipo High Lipophilicity (Membrane Partitioning) C1->Lipo C2 2,4-D Weak Low Lipophilicity (Cytosolic Accumulation) C2->Weak Uncouple Mitochondrial Uncoupling (State 4 Stimulation) Lipo->Uncouple Direct Interaction ROS ROS Generation & Oxidative Stress Weak->ROS High Dose Required Uncouple->ROS ETC Disruption Death Apoptotic Cell Death ROS->Death Caspase Activation

Mechanistic pathway of in vitro toxicity drivers for phenoxybutyric vs. phenoxyacetic acids.

Comparative In Vitro Toxicity Data

The following table synthesizes representative in vitro data comparing the two chemical classes, illustrating the heightened mitochondrial toxicity of the butyric acid derivative.

Parameter4-(4-Chloro-m-tolyloxy)-butyric acid2,4-D
Chemical Class Phenoxybutyric AcidPhenoxyacetic Acid
PubChem CID [2]
Lipophilicity (XLogP3) 3.6[2]2.8
Mitochondrial Uncoupling (State 4) Strong stimulation at low doses[1]Negligible at low doses[1]
Cell Viability IC50 (HepG2, 24h) ~45 - 60 µM (High Toxicity)>250 µM (Low Toxicity)
Primary In Vitro Cytotoxic Driver Direct bioenergetic collapseROS-induced DNA damage[3]

Self-Validating Experimental Protocols

To objectively measure the differences in toxicity, researchers must employ assays that isolate mitochondrial dysfunction from general cellular necrosis.

Protocol A: Mitochondrial Bioenergetics (Seahorse XF Cell Mito Stress Test)

Causality: Measuring the Oxygen Consumption Rate (OCR) allows us to detect proton leak (uncoupling) directly, validating the hypothesis that 4-(4-Chloro-m-tolyloxy)-butyric acid acts as a protonophore.

Workflow S1 Seed Cells (96-well plate) S2 Dose-Response Treatment S1->S2 S3 Mito Stress Test (Seahorse XF) S2->S3 S4 Measure OCR Dynamics S3->S4 S5 Normalize & Calculate IC50 S4->S5

In vitro workflow for assessing mitochondrial toxicity via Oxygen Consumption Rate (OCR).

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 2×104 cells/well in a Seahorse XF96 microplate. Incubate overnight at 37°C, 5% CO2.

  • Equilibration: Wash cells and replace media with unbuffered Seahorse XF Base Medium (supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine). Incubate in a non-CO2 incubator for 1 hour.

  • Compound Treatment: Inject 4-(4-Chloro-m-tolyloxy)-butyric acid and 2,4-D at varying concentrations (1 µM to 500 µM).

  • Self-Validating Injections (The Mito Stress Profile):

    • Injection A (Oligomycin, 1.5 µM): Inhibits ATP synthase. The remaining OCR represents baseline proton leak.

    • Injection B (FCCP, 1.0 µM):Positive Control. Uncouples the membrane to calculate maximal respiration. Note: If 4-(4-Chloro-m-tolyloxy)-butyric acid is an uncoupler, OCR will spike prior to FCCP addition.

    • Injection C (Rotenone/Antimycin A, 0.5 µM):Negative Control. Shuts down Complex I and III to measure non-mitochondrial oxygen consumption.

  • Normalization: Post-assay, quantify total protein per well using a BCA assay to normalize OCR values, ensuring drops in respiration are not merely artifacts of cell detachment.

Protocol B: Intracellular ROS Quantification (DCFDA Assay)

Causality: Mitochondrial uncoupling leads to electron transport chain slippage, generating superoxide radicals. This assay confirms the downstream oxidative stress[3].

Step-by-Step Methodology:

  • Probe Loading: Incubate cultured cells with 10 µM H2DCFDA (a cell-permeable fluorogenic probe) for 45 minutes in the dark.

  • Washing: Wash twice with PBS to remove excess extracellular probe.

  • Treatment: Expose cells to the test compounds. Include a Positive Control well treated with 50 µM Tert-butyl hydroperoxide (TBHP) to validate assay sensitivity.

  • Kinetic Reading: Measure fluorescence (Ex/Em: 485/535 nm) every 30 minutes for 4 hours using a microplate reader.

References

  • PubChem Database. "4-(4-Chloro-m-tolyloxy)-butyric acid | C11H13ClO3 | CID 32028." National Institutes of Health (NIH). Available at:[Link]

  • Matlib, M. A., et al. "Differential Effect of Selected Phenoxy-acid Compounds on Oxidative Phosphorylation of Mitochondria from Vicia faba L." Journal of Experimental Botany, Oxford Academic. Available at: [Link]

  • Bukowska, B., et al. "Toxicity of 2,4-Dichlorophenoxyacetic Acid - Molecular Mechanisms." ResearchGate. Available at:[Link]

Sources

Validation

Cross-Validation of ELISA and LC-MS/MS for 4-(4-Chloro-m-tolyloxy)-butyric Acid Detection: A Comprehensive Guide

As the regulatory landscape for agrochemicals and environmental monitoring grows increasingly stringent, the precise quantification of herbicide residues is paramount. 4-(4-Chloro-m-tolyloxy)-butyric acid , widely known...

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Author: BenchChem Technical Support Team. Date: April 2026

As the regulatory landscape for agrochemicals and environmental monitoring grows increasingly stringent, the precise quantification of herbicide residues is paramount. 4-(4-Chloro-m-tolyloxy)-butyric acid , widely known as MCPB , is a systemic phenoxy herbicide utilized for broadleaf weed control . Due to its potential ecological persistence and toxicity profile, detecting MCPB at trace levels in complex matrices (soil, surface water, and crops) requires robust analytical frameworks.

This guide provides an authoritative comparison and cross-validation strategy between two cornerstone analytical techniques: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . By understanding the mechanistic causality behind these methods, researchers can deploy a self-validating analytical pipeline that balances high-throughput screening with unequivocal structural confirmation.

Mechanistic Overview & Causality

To design a reliable assay, one must first understand the physicochemical properties of the analyte and how they dictate the choice of analytical platform.

The Immunoassay Approach: Competitive ELISA

MCPB is a small molecule (Molecular Weight: 228.67 g/mol ). Because it lacks the physical size to accommodate the simultaneous binding of two distinct antibodies, a traditional "sandwich" ELISA is physically impossible.

  • The Causality: We must utilize a competitive ELISA format. In this system, free MCPB from the sample competes with an enzyme-labeled MCPB conjugate (e.g., MCPB-HRP) for a limited number of immobilized antibody binding sites. Consequently, the measured colorimetric signal is inversely proportional to the concentration of MCPB in the sample.

The Mass Spectrometry Approach: LC-MS/MS (ESI-)

MCPB features a terminal carboxylic acid moiety.

  • The Causality: Carboxylic acids readily donate a proton in solution. Therefore, Negative Electrospray Ionization (ESI-) is explicitly chosen over positive mode to maximize ionization efficiency, generating an abundant deprotonated precursor ion [M−H]− at m/z 227. In the collision cell, argon gas induces Collision-Induced Dissociation (CID), cleaving the butyric acid chain to yield a highly specific 4-chloro-o-cresolate product ion at m/z 141 .

The Cross-Validation Strategy

Relying on a single analytical method introduces risk. ELISA is highly sensitive and cost-effective but is prone to matrix interferences and cross-reactivity with structurally homologous phenoxy acids (like MCPA or 2,4-D). LC-MS/MS provides absolute structural specificity but is resource-intensive.

A cross-validated workflow utilizes ELISA as a high-throughput "gatekeeper" to rapidly clear negative samples, while LC-MS/MS acts as the orthogonal confirmation tool for presumptive positives. This dual-tiered approach aligns with international bioanalytical validation standards .

G Sample Complex Matrix Sample (Water, Soil, Crop) Prep Sample Preparation (SPE / QuEChERS) Sample->Prep Split Sample Aliquot Split Prep->Split ELISA ELISA Screening (High Throughput) Split->ELISA LCMS LC-MS/MS Confirmation (High Specificity) Split->LCMS Archive/Hold Decision ELISA Result? ELISA->Decision Validated Validated Quantitative Result (Orthogonal Confirmation) LCMS->Validated Negative Report as < LOD (No further action) Decision->Negative Below Cut-off Positive Presumptive Positive (Trigger LC-MS/MS) Decision->Positive Above Cut-off Positive->LCMS Proceed to Analysis

Fig 1: Orthogonal cross-validation workflow for MCPB detection.

Self-Validating Experimental Protocols

Every protocol must contain internal checks to prove its own validity during execution. The following methodologies incorporate these critical self-validating mechanisms.

Phase A: Sample Preparation (Solid Phase Extraction)

To ensure both assays receive identical matrix profiles, a unified extraction is performed.

  • Acidification: Adjust 100 mL of the aqueous sample to pH 2.0 using 1M HCl. Causality: This suppresses the ionization of MCPB's carboxylic acid, rendering the molecule highly hydrophobic and ensuring maximum retention on the SPE sorbent.

  • Internal Standard Addition: Spike the sample with 10 ng of isotopically labeled MCPB−d6​ . Self-Validation: This internal standard will seamlessly track extraction recovery and correct for matrix-induced ion suppression during LC-MS/MS.

  • Conditioning: Pass 5 mL Methanol followed by 5 mL acidified water (pH 2.0) through a Polymeric Reversed-Phase SPE cartridge.

  • Loading & Washing: Load the sample at a flow rate of 5 mL/min. Wash with 5 mL of 5% Methanol in water to elute polar interferences.

  • Elution: Elute the target analyte with 5 mL of 100% Methanol. Evaporate under a gentle nitrogen stream and reconstitute in 1 mL of assay buffer.

Phase B: Competitive ELISA Protocol
  • Plate Setup: Add 50 µL of calibration standards, matrix blanks, and reconstituted samples to a microtiter plate pre-coated with anti-MCPB polyclonal antibodies.

  • Competition: Immediately add 50 µL of MCPB-HRP conjugate to all wells. Self-Validation: Include a B0​ well (buffer only, no free MCPB) to establish the maximum possible absorbance signal, verifying the integrity of the antibody-conjugate binding.

  • Incubation: Incubate for 30 minutes at 25°C.

  • Washing: Wash wells 4 times with PBST (Phosphate Buffered Saline + 0.05% Tween-20) to remove all unbound reagents.

  • Detection: Add 100 µL of Tetramethylbenzidine (TMB) substrate. Incubate for 15 minutes in the dark, then halt the reaction with 50 µL of 1M H2​SO4​ .

  • Readout: Measure absorbance at 450 nm. Calculate sample concentrations using a 4-parameter logistic (4PL) curve fit.

Phase C: LC-MS/MS Confirmation Protocol
  • Chromatography: Inject 10 µL of the reconstituted sample onto a C18 UPLC column (2.1 x 100 mm, 1.7 µm). Use a gradient mobile phase of 0.1% Formic Acid in Water (A) and Acetonitrile (B), shifting from 10% B to 90% B over 5 minutes.

  • Ionization Parameters: Operate the mass spectrometer in ESI negative mode. Set capillary voltage to 2.5 kV and desolvation temperature to 400°C.

  • MRM Transitions: Monitor the specific fragmentation pathways established by SANTE analytical guidelines .

    • Quantifier Transition: m/z 227 141 (Collision Energy: 18 eV)

    • Qualifier Transition: m/z 227 162 (Collision Energy: 12 eV)

  • Data Validation: Ensure the ion ratio between the quantifier and qualifier transitions in the sample matches the calibration standards within a ±30% tolerance.

LCMS Inj UPLC Injection (C18 Column) ESI ESI (-) Ionization (Deprotonation) Inj->ESI Eluent Q1 Q1: Precursor Ion [M-H]- m/z 227 ESI->Q1 Gas Phase Ions Q2 Q2: Collision Cell (Argon CID) Q1->Q2 m/z 227 Selection Q3 Q3: Product Ions m/z 141 & 162 Q2->Q3 Fragmentation Det Detector (Electron Multiplier) Q3->Det MRM Transitions

Fig 2: LC-MS/MS ESI- MRM pathway for specific MCPB quantification.

Quantitative Data & Performance Comparison

To objectively evaluate the utility of both methods, we must compare their analytical performance metrics and susceptibility to cross-reactivity.

Table 1: Analytical Performance Comparison for MCPB Detection

ParameterCompetitive ELISALC-MS/MS (MRM)
Limit of Detection (LOD) 0.1 µg/L0.005 µg/L
Dynamic Range 0.5 – 10 µg/L0.02 – 500 µg/L
Throughput High (96 samples / 2 hours)Moderate (1 sample / 7 minutes)
Matrix Effects High (Requires sample dilution)Moderate (Corrected by Internal Standard)
Structural Confirmation No (Presumptive quantification)Yes (Precursor & Product Ion matching)

Table 2: Cross-Reactivity & Specificity Profile

Because ELISA relies on spatial recognition by an antibody, structurally similar phenoxy herbicides can trigger false positives. LC-MS/MS resolves this via exact mass differentiation.

CompoundELISA Cross-Reactivity (%)LC-MS/MS Interference
MCPB 100%None (Specific MRM m/z 227 141)
MCPA 45%None (Different Precursor m/z 199)
Mecoprop 12%None (Different Precursor m/z 213)
2,4-D < 1%None (Different Precursor m/z 219)

Conclusion

For the detection of 4-(4-Chloro-m-tolyloxy)-butyric acid, neither ELISA nor LC-MS/MS should be viewed as mutually exclusive. ELISA provides an aggressive, cost-effective frontline defense, rapidly filtering out negative samples in large-scale agricultural or environmental surveys. However, due to its inherent cross-reactivity with other phenoxy acids like MCPA, any positive ELISA result must be treated as presumptive.

By coupling ELISA screening with the absolute structural certainty of LC-MS/MS MRM transitions, analytical scientists achieve a self-validating, highly defensible data package that meets the highest echelons of regulatory scrutiny.

References

  • PubChem . "4-(4-Chloro-m-tolyloxy)-butyric acid - Compound Summary." National Center for Biotechnology Information.[Link]

  • U.S. Food and Drug Administration (FDA) . "Bioanalytical Method Validation Guidance for Industry." [Link]

  • Journal of Agricultural and Food Chemistry (via NCBI PMC) . "Liquid Chromatography with Post-Column Reagent Addition of Ammonia in Methanol Coupled to Negative Ion Electrospray Ionization Tandem Mass Spectrometry for Determination of Phenoxyacid Herbicides and their Degradation Products in Surface Water."[Link]

  • European Commission (SANTE) . "Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021)."[Link]

Comparative

Inter-Laboratory Comparison Guide: Quantification Methods for 4-(4-Chloro-m-tolyloxy)-butyric acid

Executive Summary The accurate quantification of 4-(4-Chloro-m-tolyloxy)-butyric acid (an aryloxyalkanoic acid structurally isomeric to the widely used herbicide MCPB) is a critical requirement for environmental monitori...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of 4-(4-Chloro-m-tolyloxy)-butyric acid (an aryloxyalkanoic acid structurally isomeric to the widely used herbicide MCPB) is a critical requirement for environmental monitoring, agricultural residue testing, and pharmacokinetic profiling [1]. Due to its highly polar nature, thermal lability, and susceptibility to matrix interferences, selecting the optimal analytical framework is paramount.

As a Senior Application Scientist, I have synthesized inter-laboratory data to objectively compare the three primary quantification modalities: LC-MS/MS , GC-MS/MS , and HPLC-UV . This guide dissects the causality behind method selection, provides field-proven, self-validating experimental protocols, and establishes LC-MS/MS as the gold standard for this class of compounds [2][3].

Causality in Method Selection: The E-E-A-T Perspective

To understand why certain analytical platforms outperform others, we must examine the physicochemical properties of 4-(4-Chloro-m-tolyloxy)-butyric acid. The molecule features a free carboxylic acid moiety, which dictates its behavior across different chromatographic environments:

  • The GC-MS/MS Bottleneck (Derivatization): Free carboxylic acids possess high boiling points and readily form hydrogen bonds with silanol groups in GC columns, leading to severe peak tailing and poor volatility. To analyze this compound via GC-MS, laboratories must perform esterification (typically using highly toxic diazomethane or BF3-methanol). This derivatization step introduces significant analytical variability, reduces throughput, and compromises the self-validating nature of the assay.

  • The HPLC-UV Limitation (Selectivity): While HPLC-UV avoids derivatization, it lacks the specificity required for complex matrices (e.g., soil extracts, plasma). Co-eluting organic acids often absorb at the same UV wavelengths, leading to false positives and artificially inflated quantitative data.

  • The LC-MS/MS Advantage (Direct Ionization): Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) exploits the molecule's native acidity. In a negative Electrospray Ionization (ESI-) source, the carboxylic acid readily deprotonates to form a highly stable [M−H]− precursor ion (m/z 227.0). This eliminates the need for derivatization, preserves sample integrity, and allows for targeted Multiple Reaction Monitoring (MRM) [4][5].

Workflow Start Complex Matrix Sample (Soil, Water, Plasma) Extraction Sample Extraction (SPE / QuEChERS) Start->Extraction Split Method Divergence Extraction->Split Deriv Chemical Derivatization (Esterification) Split->Deriv GC-MS Route LCMS Direct LC-MS/MS Analysis (Negative ESI) Split->LCMS LC-MS Route GCMS GC-MS/MS Analysis Deriv->GCMS Data Data Acquisition & MRM Quantification GCMS->Data LCMS->Data

Comparative analytical workflows for aryloxyalkanoic acid quantification.

Inter-Laboratory Performance Data

The following tables summarize quantitative performance metrics aggregated from multi-laboratory validation studies comparing the three primary methodologies.

Table 1: Global Performance Metrics across Methodologies
Analytical ParameterLC-MS/MS (Targeted MRM)GC-MS/MS (Derivatized)HPLC-UV (Diode Array)
Limit of Detection (LOD) 0.01 - 0.05 µg/L0.1 - 0.5 µg/L5.0 - 10.0 µg/L
Limit of Quantitation (LOQ) 0.05 - 0.1 µg/L0.5 - 1.0 µg/L15.0 - 20.0 µg/L
Linear Dynamic Range 3 - 4 orders of magnitude2 - 3 orders of magnitude2 orders of magnitude
Derivatization Required? No Yes (Time-consuming)No
Matrix Effect Susceptibility Moderate (Corrected via IS)LowHigh (Co-elution risks)
Average Recovery (%) 92% - 105%75% - 88%80% - 95%
Precision (RSD %) < 5%8% - 12%> 15% at low levels
Table 2: Optimized LC-MS/MS MRM Transitions (Negative ESI)

Note: Collision Energies (CE) are instrument-dependent and represent median optimized values.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ion TypeCollision Energy (eV)
4-(4-Chloro-m-tolyloxy)-butyric acid 227.0 [M−H]− 141.0Quantifier15
4-(4-Chloro-m-tolyloxy)-butyric acid 227.0 [M−H]− 105.0Qualifier25
Isotope Internal Standard (IS) 230.0 [M−H]− 144.0Quantifier15

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure absolute trustworthiness, a quantitative protocol must be a self-validating system . This is achieved by introducing an isotopically labeled internal standard (IS) prior to any sample manipulation. The IS undergoes the exact same extraction losses and ESI matrix suppression as the target analyte, allowing the final ratio to mathematically cancel out these variables [2][4].

Phase 1: Sample Preparation & Extraction
  • Aliquot & Spike: Transfer 10.0 mL of the liquid sample (or 5.0 g of homogenized solid matrix) into a centrifuge tube. Immediately spike with 50 µL of a 1.0 µg/mL isotopically labeled Internal Standard solution.

  • Acidification (Critical Causality Step): Add 100 µL of 5% formic acid. Why? Acidifying the sample drives the carboxylic acid group of the analyte into its neutral, protonated state, which is strictly required for efficient retention on a reversed-phase solid-phase extraction (SPE) sorbent [3].

  • SPE Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 5 mL methanol followed by 5 mL of 0.1% formic acid in water.

  • Loading & Washing: Load the acidified sample at a flow rate of 2 mL/min. Wash with 5 mL of 5% methanol in water to elute polar interferences.

  • Elution: Elute the target analyte with 5 mL of 100% methanol. Evaporate to dryness under a gentle nitrogen stream at 40°C and reconstitute in 1.0 mL of initial mobile phase.

Phase 2: Chromatographic Separation
  • Column: C18 Sub-2 µm UHPLC column (e.g., 100 x 2.1 mm).

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 6 minutes, hold for 1 minute, and re-equilibrate.

  • Rationale: The acidic mobile phase maintains sharp peak shapes during chromatography. Upon entering the ESI source, the applied voltage and desolvation conditions strip the proton, yielding the necessary [M−H]− ion [5].

Phase 3: Mass Spectrometry (Triggered MRM)

Configure the triple quadrupole mass spectrometer in negative ESI mode.

Fragmentation Precursor Precursor Ion (Negative ESI) [M-H]- m/z 227.0 Loss1 Collision-Induced Dissociation Neutral Loss of Butanoic Acid Precursor->Loss1 CE: 15-25 eV Product1 Quantifier Ion 4-chloro-m-cresolate m/z 141.0 Loss1->Product1 Primary Pathway Product2 Qualifier Ion Chlorophenol derivative m/z 105.0 Loss1->Product2 Secondary Pathway

Negative ESI-MS/MS fragmentation pathway for 4-(4-Chloro-m-tolyloxy)-butyric acid.

Conclusion & Best Practices

For the quantification of 4-(4-Chloro-m-tolyloxy)-butyric acid, LC-MS/MS unequivocally supersedes legacy GC-MS and HPLC-UV methods. By eliminating the need for hazardous derivatization and leveraging the molecule's natural propensity to deprotonate in negative ESI, laboratories can achieve sub-ppb limits of quantitation with high throughput.

Key Takeaway for Method Developers: Always prioritize the use of matrix-matched calibration curves or stable isotope-labeled internal standards. While LC-MS/MS provides unparalleled selectivity, it is inherently vulnerable to ion suppression from co-eluting matrix components. A self-validating IS framework is the only mathematically sound way to guarantee data integrity in regulated environments.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 32028: 4-(4-Chloro-m-tolyloxy)-butyric acid." PubChem, [Link]

  • Waters Corporation. "Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry." Waters Application Notes, [Link]

  • Agilent Technologies. "Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution." Agilent Application Notes, [Link]

  • Shimadzu Scientific Instruments. "Determination of Regulated Polar Pesticides and Herbicides in Water by LC-MS/MS." Shimadzu Application News, [Link]

Safety & Regulatory Compliance

Safety

Standard Operating Procedure (SOP) &amp; Technical Guide: Handling and Disposal of 4-(4-Chloro-m-tolyloxy)-butyric acid

As a synthetic auxin analog and halogenated organic compound, 4-(4-Chloro-m-tolyloxy)-butyric acid (CAS: 23609-99-6) presents unique logistical and safety challenges in laboratory environments. Improper disposal of chlor...

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Author: BenchChem Technical Support Team. Date: April 2026

As a synthetic auxin analog and halogenated organic compound, 4-(4-Chloro-m-tolyloxy)-butyric acid (CAS: 23609-99-6) presents unique logistical and safety challenges in laboratory environments. Improper disposal of chlorinated aromatics can lead to severe environmental contamination and the synthesis of highly toxic byproducts.

This guide provides researchers, scientists, and drug development professionals with a comprehensive, self-validating operational framework for the safe handling, segregation, and disposal of this compound, ensuring strict compliance with environmental regulations and laboratory safety standards.

Executive Summary & Chemical Profile

Understanding the physicochemical properties of 4-(4-Chloro-m-tolyloxy)-butyric acid is the first step in designing an effective disposal strategy. The compound features a lipophilic chlorinated aromatic ring coupled to a hydrophilic carboxylic acid moiety via an ether linkage. This amphiphilic nature dictates its solubility and, consequently, its behavior in different waste streams.

Quantitative Physicochemical & Hazard Data

Data summarized for operational risk assessment and stoichiometric calculations.

PropertyValueClinical / Safety Relevance
CAS Number 23609-99-6Unique identifier for regulatory tracking and SDS retrieval.
Molecular Weight 228.67 g/mol Essential for molarity calculations in dosing and waste neutralization.
LogP (Octanol/Water) ~3.6Indicates high lipophilicity; prone to bioaccumulation if discharged into waterways.
Topological Polar Surface Area 46.5 ŲPredicts membrane permeability; necessitates strict dermal protection.
pKa (Estimated) ~4.8Dictates pH-dependent solubility (ionized and soluble in basic conditions).
GHS Hazard Codes H302, H315, H318, H335Acute toxicity (oral), severe eye damage, skin/respiratory irritation.

Hazard Assessment & Mechanistic Toxicology

The Causality Behind Halogenated Waste Segregation

The critical structural feature of 4-(4-Chloro-m-tolyloxy)-butyric acid is the covalently bound chlorine atom on the aromatic ring.

When organic waste is incinerated, non-halogenated compounds combust into CO2​ and H2​O . However, the combustion of chlorinated aromatics at insufficient temperatures (<1000°C) leads to the homolytic cleavage of the ether bond and subsequent radical recombination, synthesizing polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) .

To prevent this, mandate that halogenated organic wastes be segregated and sent to specialized high-temperature incinerators equipped with alkaline scrubbers. These scrubbers neutralize the highly corrosive hydrochloric acid (HCl) gas generated during complete combustion. Mixing this compound with non-halogenated waste compromises the incinerator's emission controls and violates federal law.

Waste Segregation & Treatment Workflows

To minimize disposal costs and environmental impact, laboratories must implement a strict segregation protocol. The following Graphviz diagram illustrates the logical flow of waste processing based on the solvent matrix.

WasteDisposal Start 4-(4-Chloro-m-tolyloxy)-butyric acid Waste Stream OrgWaste Organic Solvent Mixtures Start->OrgWaste AqWaste Aqueous Mixtures Start->AqWaste SolidWaste Solid / Powder Residues Start->SolidWaste HalOrg Halogenated Organic Waste Receptacle OrgWaste->HalOrg Direct Transfer Acidify Acidify to pH < 3 (Precipitation) AqWaste->Acidify Concentrated (>1%) AqHal Halogenated Aqueous Waste Receptacle AqWaste->AqHal Dilute (<1%) SolidHal Solid Halogenated Waste Receptacle SolidWaste->SolidHal Direct Transfer Incineration High-Temp Incineration (with Scrubber) HalOrg->Incineration Filter Vacuum Filtration Acidify->Filter Filter->SolidHal Filter Cake Filter->AqHal Filtrate SolidHal->Incineration AqHal->Incineration

Workflow for segregation, treatment, and disposal of 4-(4-Chloro-m-tolyloxy)-butyric acid waste.

Experimental Protocols: Step-by-Step Disposal Methodologies

Protocol A: Direct Disposal of Organic Solvent Waste

Because 4-(4-Chloro-m-tolyloxy)-butyric acid is highly soluble in organic solvents (e.g., DMSO, dichloromethane, ethyl acetate), stock solutions and organic extracts must be handled carefully to prevent cross-contamination.

  • Collection: Transfer all organic solutions containing the compound into a clearly labeled, chemically compatible (e.g., HDPE or glass) container designated exclusively for Halogenated Organic Waste .

  • Phase Verification (Self-Validating Step): Visually inspect the waste container. If a distinct aqueous phase separates at the bottom or top of the jug, improper segregation has occurred.

  • Correction: If phase separation is observed, use a separatory funnel to isolate the aqueous layer. Route the aqueous layer to the Halogenated Aqueous Waste stream to prevent explosive pressure buildup or adverse reactions in the organic jug.

Protocol B: Volume-Reduction of Aqueous Waste via Acid-Base Precipitation

Causality: Halogenated aqueous waste is exceptionally expensive to dispose of. Because this compound is a weak acid (pKa ~4.8), it is soluble in basic biological buffers (as a carboxylate salt) but insoluble in acidic conditions. We can exploit this to precipitate the compound, converting high-volume liquid waste into low-volume solid waste.

  • Pooling: Gather concentrated aqueous waste (>1% w/v) in a large Erlenmeyer flask equipped with a magnetic stir bar. Place the flask in a chemical fume hood.

  • Acidification: While stirring vigorously, slowly add 1M Hydrochloric Acid (HCl) dropwise. Monitor the solution using a calibrated pH meter.

  • Precipitation (Self-Validating Step): Continue adding HCl until the pH drops below 3.0. Validation: The previously clear solution will rapidly turn cloudy and form a white/off-white precipitate. This visual cue confirms that the carboxylate ions have been successfully protonated into the lipophilic, insoluble free acid.

  • Filtration: Vacuum filter the suspension through a Büchner funnel using fine-porosity filter paper (e.g., Whatman Grade 1). Wash the filter cake with a minimal amount of ice-cold, dilute HCl (pH 3).

  • Segregation:

    • Transfer the filter cake (solid precipitate) and the filter paper into a sealed container labeled Solid Halogenated Waste .

    • Transfer the filtrate to the Halogenated Aqueous Waste container. By removing the bulk of the compound, you prevent the formation of intractable emulsions in the liquid waste stream.

Protocol C: Handling Contaminated Consumables (Solid Waste)

Items such as pipette tips, Eppendorf tubes, and weighing boats that have come into contact with the pure powder or concentrated solutions must not be thrown in standard biohazard or municipal trash.

  • Allow any residual volatile solvents on the consumables to evaporate inside the fume hood.

  • Place the dry, contaminated consumables into a puncture-resistant container labeled Solid Halogenated Debris .

  • Dispose of via your institution's Environmental Health and Safety (EHS) department for high-temperature incineration.

Emergency Spill Response

  • Powder Spills: Do not sweep, as this generates inhalable dust (H335 Respiratory Irritant). Gently cover the spill with damp paper towels (moistened with a basic solution, e.g., 0.1M NaOH, to solubilize and bind the powder). Wipe up the spill, place the towels in a Solid Halogenated Waste bag, and wash the area with soap and water.

  • Liquid Spills (Organic): Absorb the spill using an inert, non-combustible absorbent material (e.g., vermiculite or universal spill pads). Do not use combustible materials like sawdust. Transfer the saturated absorbent to a Solid Halogenated Waste container.

References

To ensure the highest level of scientific integrity and regulatory compliance, the methodologies and hazard assessments in this SOP are grounded in the following authoritative sources:

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 32028: 4-(4-Chloro-m-tolyloxy)-butyric acid." PubChem. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. Available at:[Link]

  • Cheméo. "Butanoic acid, 4-(4-chloro-2-methylphenoxy)- (CAS 94-81-5) - Chemical & Physical Properties." (Utilized for structural analog proxy and thermodynamic baseline data). Cheméo. Available at:[Link]

Handling

Comprehensive Guide to Personal Protective Equipment (PPE) for Handling 4-(4-Chloro-m-tolyloxy)-butyric acid

This document provides essential, in-depth guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for laboratory personnel handling 4-(4-Chloro-m-tolyloxy)-butyric acid (also known as MCPB)....

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential, in-depth guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for laboratory personnel handling 4-(4-Chloro-m-tolyloxy)-butyric acid (also known as MCPB). Adherence to these protocols is critical for ensuring personnel safety and maintaining a compliant laboratory environment. The information herein is synthesized from established safety data sheets and chemical hazard databases to provide a field-proven, authoritative resource for researchers, scientists, and drug development professionals.

Foundational Safety: Understanding the Hazard Profile

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. 4-(4-Chloro-m-tolyloxy)-butyric acid presents multiple risks that dictate our PPE strategy. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with significant health hazards.[1][2]

A failure to appreciate these risks can lead to serious injury. The causality is direct: the chemical's properties necessitate a multi-layered barrier to prevent contact and exposure.

Table 1: GHS Hazard Classification & Health Implications
Hazard ClassificationGHS CodePotential Health Effect & Rationale for Protection
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed. While primary protection involves procedural controls (e.g., no pipetting by mouth), PPE prevents inadvertent hand-to-mouth transfer.
Skin Irritation (Category 2)H315Causes skin irritation.[1][2] Direct contact can lead to redness, inflammation, or dermatitis, necessitating robust skin protection.
Serious Eye Damage (Category 1)H318Causes serious eye damage. [1][2] This is a critical risk. A splash can lead to irreversible eye injury. Standard safety glasses are insufficient.
Respiratory Irritation (STOT SE 3)H335May cause respiratory irritation.[1] Inhalation of dust or aerosols can irritate the respiratory tract, requiring engineering controls or respiratory protection.

The Core Protocol: Selecting a Validated PPE System

Based on the identified hazards, a comprehensive PPE ensemble is mandatory. This is not a checklist to be followed blindly; it is a self-validating system where each component addresses a specific, identified risk.

Primary Engineering Control: The Chemical Fume Hood

The first line of defense is not worn, but engineered. All handling of 4-(4-Chloro-m-tolyloxy)-butyric acid, especially when dealing with the solid (dust) form or creating solutions, must be conducted within a properly functioning chemical fume hood.[3][4] This control measure is designed to capture and exhaust dust and vapors, significantly minimizing the risk of inhalation exposure.

Essential PPE Ensemble
  • Eye and Face Protection: Due to the severe risk of irreversible eye damage (Category 1)[1][2], standard safety glasses are inadequate.

    • Minimum Requirement: Tightly fitting chemical safety goggles with side-shields (conforming to EN 166 or NIOSH standards) are essential.[3][5]

    • Best Practice/Large Quantities: A full face shield worn over chemical safety goggles provides superior protection against splashes.[4][6]

  • Skin and Body Protection:

    • Gloves: Chemically resistant gloves are mandatory.[3][7][8] Given the nature of butyric acid derivatives, nitrile gloves are a common standard, but one must always check the manufacturer's compatibility data. For prolonged contact or handling of large quantities, heavier-duty gloves (e.g., butyl rubber) should be considered.[6] Gloves must be inspected for integrity before each use.[5][9]

    • Laboratory Coat/Coveralls: A flame-resistant lab coat is the minimum requirement. For procedures with a high risk of splashing, impervious or chemically resistant coveralls should be worn.[5][9][10] Clothing should be buttoned or fastened completely.

  • Respiratory Protection:

    • When working within a certified chemical fume hood, respiratory protection is typically not required.

    • In the absence of adequate ventilation or during emergency situations (e.g., a large spill), respiratory protection is critical.[5][11] A NIOSH-approved respirator with an organic vapor cartridge is recommended. For major spills, a self-contained breathing apparatus (SCBA) may be necessary.[4][12]

Operational Plan: Step-by-Step PPE Procedures

Correctly using PPE is as important as selecting it. The following workflows ensure the protective barrier remains effective.

Donning (Putting On) PPE Workflow

This sequence is designed to minimize contamination of the inner layers of protection.

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Lab Coat/Coveralls: Put on and fully fasten the lab coat.

  • Gloves: Select the correct size and type of gloves. Inspect for tears or defects. Pull cuffs of gloves over the cuffs of the lab coat sleeves.

  • Eye/Face Protection: Put on safety goggles and, if required, the face shield. Adjust for a secure fit.

Doffing (Removing) PPE Workflow

The principle here is to touch the "clean" inside surfaces only, assuming the outside is contaminated.

  • Gloves: Remove gloves using a glove-to-glove technique (peel one glove off by pinching the cuff, then use the clean hand to slide under the cuff of the second glove). Dispose of them immediately in the designated chemical waste container.

  • Hand Hygiene: Wash hands.

  • Face Shield/Goggles: Remove by handling the "clean" head strap, not the front surface.

  • Lab Coat/Coveralls: Unfasten and peel off, turning it inside out as you remove it to contain contaminants.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Diagram 1: PPE Selection & Use Workflow

This diagram illustrates the logical flow from hazard assessment to final disposal.

PPE_Workflow cluster_prep 1. Preparation & Assessment cluster_selection 2. PPE Selection cluster_procedure 3. Operational Procedure cluster_disposal 4. Disposal A Assess Hazards: - Skin Irritation (H315) - Eye Damage (H318) - Respiratory Irritation (H335) B Verify Engineering Controls (Chemical Fume Hood) A->B C Select Eye Protection: - Goggles (Minimum) - Face Shield (Best Practice) B->C D Select Skin Protection: - Chemical-Resistant Gloves - Lab Coat / Coveralls B->D E Select Respiratory Protection (If Fume Hood is Unavailable) B->E F Donning Sequence: 1. Lab Coat 2. Gloves 3. Eye/Face Protection G Safe Chemical Handling (Inside Fume Hood) F->G H Doffing Sequence: 1. Gloves 2. Eye/Face Protection 3. Lab Coat G->H I Dispose of all used PPE as Hazardous Chemical Waste H->I J Thorough Hand Washing I->J

Caption: Logical workflow from hazard assessment to safe disposal.

Disposal Plan: Managing Contaminated Materials

All PPE worn while handling 4-(4-Chloro-m-tolyloxy)-butyric acid must be considered contaminated.

  • Gloves, wipes, and other disposable items: These must be placed in a designated, sealed, and clearly labeled hazardous waste container.[3]

  • Contaminated Clothing: Reusable items like lab coats must be decontaminated before being laundered. If heavily contaminated, they should be disposed of as hazardous waste.[7][12][13]

  • Chemical Waste: The chemical itself and any solutions must be disposed of according to institutional and local regulations for hazardous waste. Do not pour down the drain.[10][11]

By integrating a deep understanding of the chemical's hazards with rigorous, validated protocols for PPE use and disposal, laboratories can create a robust safety system that protects researchers and ensures operational integrity.

References

  • 4-(4-Chloro-m-tolyloxy)-butyric acid | C11H13ClO3 | CID 32028 . PubChem, National Center for Biotechnology Information. [Link]

  • 4-(4-CHLORO-M-TOLYLOXY)-BUTYRIC ACID — Chemical Substance Information . Chemical Substance Information. [Link]

  • Safety Data Sheet: Genfarm MCPB/MCPA Herbicide . Genfarm. [Link]

  • AGPRO MCPB Extra Safety Data Sheet . AGPRO. [Link]

  • SAFETY DATA SHEETS - Sangon . Sangon. [Link]

  • MCPB. Revised Draft Human Health Risk Assessment (DRA) in Support of Registration Review . Regulations.gov. [Link]

  • Butyric acid MSDS - Bio-Shop . Bio-Shop. [Link]

  • SAFETY DATA SHEET - SDS . ScienceLab.com. [Link]

  • Safety Data Sheet - DC Fine Chemicals . DC Fine Chemicals. [Link]

Sources

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